molecular formula C12H14N2O4S B1585081 4-Aminodiphenylamine sulfate CAS No. 4698-29-7

4-Aminodiphenylamine sulfate

Cat. No.: B1585081
CAS No.: 4698-29-7
M. Wt: 282.32 g/mol
InChI Key: UVVQMPVXSOIGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminodiphenylamine sulfate is a useful research compound. Its molecular formula is C12H14N2O4S and its molecular weight is 282.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-Phenyl-p-phenylenediamine sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9,14H,13H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVQMPVXSOIGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4698-29-7
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4698-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(N-phenylbenzene-p-diamine) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminodiphenylamine Sulfate (CAS 4698-29-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodiphenylamine sulfate, with the CAS number 4698-29-7, is a chemical compound that serves as a key intermediate in various industrial applications. Primarily recognized for its role in the synthesis of dyes and antioxidants, it is also gaining attention in the field of biotechnology for its electrochemical properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, with a focus on aspects relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

PropertyValueReference
CAS Number 4698-29-7
Molecular Formula C₂₄H₂₆N₄O₄S or (C₁₂H₁₂N₂)₂·H₂SO₄[1][2]
Molecular Weight 466.55 g/mol [1]
Appearance Light grey homogeneous powder[1]
Boiling Point 354.7 °C at 760 mmHg (of the free base)[1]
Flash Point 197.8 °C (of the free base)[1]
Vapor Pressure 3.29E-05 mmHg at 25°C (of the free base)[1]
EINECS Number 225-173-1[1]

Synthesis of this compound

The industrial synthesis of 4-Aminodiphenylamine, the precursor to its sulfate salt, is a multi-step process. A common and economically viable route involves the reaction of aniline with nitrobenzene to form 4-nitrodiphenylamine and/or 4-nitrosodiphenylamine, followed by a reduction step to yield 4-aminodiphenylamine. The final step is the formation of the sulfate salt.

Experimental Protocol: One-Pot Synthesis of 4-Aminodiphenylamine

This protocol is based on a convenient and economic one-pot procedure.[3]

Materials:

  • Aniline

  • Nitrobenzene

  • 25 wt% aqueous solution of tetramethylammonium hydroxide

  • Sodium hydroxide

  • Raney Ni-Al alloy

  • Aluminum powder

  • Water

  • Dichloromethane

  • Celite

Procedure:

  • To a stirred mixture of a 25 wt% aqueous solution of tetramethylammonium hydroxide (4.9 mmol) and sodium hydroxide (70 mmol), add aniline (54 mmol) and nitrobenzene (4.9 mmol).

  • Heat the reaction mixture to 80°C and stir for 2 hours. A dark purple solution will form. The primary products at this stage are 4-nitrodiphenylamine and 4-nitrosodiphenylamine.

  • Add water (80 mL) to the reaction mixture.

  • Gradually add a mixture of Raney Ni-Al alloy (1g, 27 mmol) and aluminum powder (1.5g, 56 mmol) with water (55 mL) to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at 80°C for 3 hours to reduce the nitro and nitroso intermediates to 4-aminodiphenylamine.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through Celite and wash the filter cake with dichloromethane (50 mL).

  • The resulting solution contains 4-aminodiphenylamine.

Formation of the Sulfate Salt: To obtain this compound, the resulting 4-aminodiphenylamine can be treated with sulfuric acid in an appropriate solvent, followed by isolation of the precipitated salt.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of 4-Aminodiphenylamine Aniline Aniline Coupling Coupling Reaction (80°C, 2h) Aniline->Coupling Nitrobenzene Nitrobenzene Nitrobenzene->Coupling Base Tetramethylammonium hydroxide / NaOH Base->Coupling Intermediates 4-Nitrodiphenylamine & 4-Nitrosodiphenylamine Coupling->Intermediates Reduction Reduction (80°C, 3h) Intermediates->Reduction Reducing_Agent Raney Ni-Al / Al powder Reducing_Agent->Reduction ADPA 4-Aminodiphenylamine Reduction->ADPA Sulfation Sulfation ADPA->Sulfation Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Sulfation Product 4-Aminodiphenylamine Sulfate Sulfation->Product

Caption: One-pot synthesis of this compound.

Analytical Methodologies

The analysis of 4-Aminodiphenylamine and its derivatives is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed techniques.

Experimental Protocol: HPLC Analysis

A general reverse-phase HPLC method can be used for the analysis of the reaction mixture during the synthesis of 4-aminodiphenylamine.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient mixture of acetonitrile and water is typically used. The exact gradient program would need to be optimized based on the specific column and instrument.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Injection: Inject the prepared sample into the HPLC system.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength suitable for the analytes (e.g., 254 nm).

  • Quantification: Use an external or internal standard method for the quantification of 4-aminodiphenylamine, its intermediates, and by-products.

Analytical Workflow

Analytical_Workflow Analytical Workflow for 4-Aminodiphenylamine Sample Reaction Mixture Sample Dilution Dilution with Solvent Sample->Dilution HPLC HPLC System (C18 Column) Dilution->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data Result Concentration of Analytes Data->Result

Caption: HPLC analytical workflow for reaction monitoring.

Applications in Research and Development

While the primary industrial use of this compound is as a dye and antioxidant intermediate, its unique properties lend it to applications in scientific research, particularly in the development of biosensors.

Role as an Enzyme Mediator in Biosensors

4-Aminodiphenylamine has been shown to be an efficient mediator for several oxidase enzymes, including glucose oxidase, lactate oxidase, and xanthine oxidase.[4] In this context, it acts as an electron shuttle between the enzyme's active site and an electrode surface, enabling the electrochemical detection of the enzyme's substrate.

The mechanism involves the enzyme-catalyzed oxidation of the substrate, during which the enzyme's cofactor (e.g., FAD in glucose oxidase) is reduced. The oxidized form of 4-aminodiphenylamine then re-oxidizes the cofactor, becoming reduced in the process. The reduced 4-aminodiphenylamine is subsequently re-oxidized at the electrode surface, generating a current that is proportional to the substrate concentration.

Signaling in a Biosensor Context

Biosensor_Signaling 4-Aminodiphenylamine as an Enzyme Mediator Substrate Substrate (e.g., Glucose) Enzyme_ox Enzyme (Oxidized) Substrate->Enzyme_ox Enzymatic Oxidation Enzyme_red Enzyme (Reduced) Enzyme_ox->Enzyme_red Product Product Enzyme_ox->Product Mediator_ox 4-ADPA (Oxidized) Enzyme_red->Mediator_ox Mediator Oxidizes Enzyme Mediator_red 4-ADPA (Reduced) Mediator_ox->Mediator_red Electrode Electrode Mediator_red->Electrode Electrochemical Oxidation Electrode->Mediator_ox Signal Current Signal Electrode->Signal

Caption: Electron transfer mediated by 4-aminodiphenylamine.

Safety and Handling

4-Aminodiphenylamine and its salts should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical with established industrial importance and emerging applications in biotechnology. This guide has provided a detailed overview of its properties, synthesis, and analytical methods, along with insights into its role as an enzyme mediator. For researchers and drug development professionals, the electrochemical properties of this compound may offer opportunities for the development of novel diagnostic tools and biosensors. As with all chemicals, proper safety precautions are paramount during its handling and use.

References

Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Aminodiphenylamine (4-ADPA), a crucial intermediate in the production of antioxidants, dyes, and pharmaceuticals. The primary focus is on the modern, greener synthetic route commencing from nitrobenzene and aniline, which circumvents the use of halogenated compounds. This guide presents a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and further research in a laboratory setting.

Introduction

4-Aminodiphenylamine (4-ADPA) is a significant chemical intermediate, notably serving as a precursor for the manufacturing of 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), a potent antiozonant for rubber products.[1] Traditional synthesis routes often involved halogenated intermediates, such as p-chloronitrobenzene, which generate substantial inorganic waste and pose environmental concerns.[2][3] The direct synthesis from nitrobenzene and aniline represents a more sustainable and economically viable alternative, aligning with the principles of green chemistry by reducing organic and inorganic waste.[1][3] This method proceeds via a nucleophilic aromatic substitution of hydrogen (NASH), a testament to advancements in industrial chemical synthesis.[1][3]

Reaction Mechanism and Pathway

The synthesis of 4-ADPA from nitrobenzene and aniline is typically a two-step process conducted in a single pot.[4] The initial step involves the condensation of aniline and nitrobenzene in the presence of a strong base, such as tetramethylammonium hydroxide (TMAH), to form a mixture of 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA) and their respective salts.[5][6] The second step is the reduction of these intermediates to the final product, 4-ADPA.[4][5]

The overall reaction can be summarized as follows:

  • Condensation: Aniline reacts with nitrobenzene under basic conditions. This reaction is a nucleophilic aromatic substitution where the aniline molecule attacks the nitrobenzene ring. The presence of a strong base is crucial for this step.[7]

  • Reduction: The resulting mixture of 4-nitrodiphenylamine and 4-nitrosodiphenylamine is then reduced. This can be achieved using various reducing agents and catalysts, such as a Raney Ni-Al alloy and aluminum powder or catalytic hydrogenation with a platinum-on-carbon catalyst.[4][5] This step converts the nitro and nitroso groups into an amino group, yielding 4-ADPA.[4]

Below is a diagram illustrating the general reaction pathway.

ReactionPathway Nitrobenzene Nitrobenzene Intermediates 4-Nitrodiphenylamine & 4-Nitrosodiphenylamine Nitrobenzene->Intermediates Aniline Aniline Aniline->Intermediates Base Base (e.g., TMAH) Base->Intermediates ADPA 4-Aminodiphenylamine Intermediates->ADPA ReducingAgent Reducing Agent (e.g., Raney Ni-Al, H₂/Pt-C) ReducingAgent->ADPA ExperimentalWorkflow cluster_start Starting Materials cluster_condensation Condensation Step cluster_reduction Reduction Step cluster_workup Workup & Isolation Nitrobenzene Nitrobenzene Reaction_Setup Reaction Setup (Mixing of Reactants) Nitrobenzene->Reaction_Setup Aniline Aniline Aniline->Reaction_Setup Base Base (TMAH) Base->Reaction_Setup Heating Heating (e.g., 80°C) & Stirring Reaction_Setup->Heating Monitoring1 In-process Control (GC Analysis) Heating->Monitoring1 Add_Reducing_Agent Addition of Reducing Agent (e.g., Raney Ni-Al or H₂/Pt-C) Monitoring1->Add_Reducing_Agent Sufficient Conversion Heating_Reduction Heating & Stirring Add_Reducing_Agent->Heating_Reduction Monitoring2 In-process Control (GC Analysis) Heating_Reduction->Monitoring2 Cooling Cooling to Room Temp. Monitoring2->Cooling Complete Reduction Filtration Filtration Cooling->Filtration Purification Purification (e.g., Distillation) Filtration->Purification Final_Product 4-Aminodiphenylamine Purification->Final_Product

References

An In-depth Technical Guide to N-phenyl-p-phenylenediamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-p-phenylenediamine sulfate is an aromatic amine salt primarily utilized as a precursor, or primary intermediate, in the formulation of permanent oxidative hair dyes. Structurally, it is the sulfate salt of N-phenyl-p-phenylenediamine, typically existing as a 2:1 complex of the amine with sulfuric acid. Its function in hair coloring is to react with a coupling agent in the presence of an oxidizing agent, such as hydrogen peroxide, to form large, colored polymeric molecules within the hair cortex, resulting in a permanent color change. While effective, its use is subject to regulatory limits due to its potential for skin sensitization and other toxicological concerns. This document provides a comprehensive overview of its molecular structure, physicochemical properties, proposed synthesis and analytical methodologies, and its mechanism of action in oxidative dyeing.

Molecular Structure and Identification

N-phenyl-p-phenylenediamine sulfate (CAS No: 4698-29-7) is the salt formed from the reaction of N-phenyl-p-phenylenediamine with sulfuric acid. The most common stoichiometry is a 2:1 salt, where two molecules of the organic amine associate with one molecule of sulfuric acid.[1][2] The IUPAC name for this specific salt is bis(N-phenylbenzene-1,4-diamine) sulfate.[2]

The parent compound, N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine), is an aromatic amine containing a primary and a secondary amine group at the para positions of a benzene ring, with one amino group being part of a diphenylamine moiety.

cluster_reactants Reactants cluster_product Product NPPDA1 N-phenyl-p- phenylenediamine Plus1 + H2SO4 Sulfuric Acid (H₂SO₄) Product N-phenyl-p-phenylenediamine sulfate (2:1 Salt) H2SO4->Product Plus2 + NPPDA2 N-phenyl-p- phenylenediamine

Caption: Logical relationship of reactants to product.

Physicochemical and Toxicological Properties

The properties of N-phenyl-p-phenylenediamine sulfate are summarized below. Data is compiled from various chemical databases and safety assessments.[1][2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 4698-29-7[1]
Molecular Formula C₂₄H₂₆N₄O₄S[1][2]
Molecular Weight 466.6 g/mol [2]
Appearance White to off-white crystalline powder[4]
Boiling Point (est.) 354.7 °C @ 760 mm Hg[1]
Water Solubility (est.) 0.1049 mg/L @ 25 °C[1]
logP (o/w) (est.) 1.287[1]

Table 2: Toxicological Data

ParameterValueSpeciesSource
Acute Oral LD₅₀ 464 - 1,000 mg/kgRat[5]
GHS Hazard H301 Toxic if swallowed (22.2% of notifications)-[2][3]
GHS Hazard H302 Harmful if swallowed (75% of notifications)-[2][3]
GHS Hazard H317 May cause an allergic skin reaction (88.9% of notifications)-[2][3]
GHS Hazard H319 Causes serious eye irritation (94.4% of notifications)-[2][3]
GHS Hazard H400 Very toxic to aquatic life (52.8% of notifications)-[2][3]
CIR Conclusion Safe for use in hair dyes up to 1.7% (as free base)Human[3]

Experimental Protocols

Proposed Synthesis of N-phenyl-p-phenylenediamine

The synthesis of the parent amine can be achieved via several methods, most commonly through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The workflow involves the coupling of an aniline derivative with a protected p-phenylenediamine precursor, followed by deprotection and salt formation.

Protocol: Synthesis via Buchwald-Hartwig Amination

  • Reaction Setup: In a nitrogen-purged glovebox, add 4-bromoaniline (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-p-phenylenediamine.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Salt Formation: Dissolve the purified N-phenyl-p-phenylenediamine (2.0 eq) in isopropanol. Slowly add a stoichiometric amount of concentrated sulfuric acid (1.0 eq) while stirring. The N-phenyl-p-phenylenediamine sulfate salt will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

start Start react Combine Reactants: - 4-Bromoaniline - Aniline - Pd Catalyst & Ligand - Base in Toluene start->react heat Heat Reaction Mixture (110°C, 12-24h) react->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify via Column Chromatography workup->purify salt Dissolve in Isopropanol Add Sulfuric Acid (0.5 eq) purify->salt isolate Filter and Dry Precipitate salt->isolate end End Product: N-phenyl-p-phenylenediamine sulfate isolate->end start Hair Dye Sample weigh Weigh Sample (100mg) Add Methanol + Internal Std. start->weigh extract Vortex (2 min) Sonicate (15 min) weigh->extract centrifuge Centrifuge (10,000 rpm, 10 min) extract->centrifuge dilute Dilute Supernatant & Filter (0.22 µm) centrifuge->dilute inject Inject into LC-MS/MS System dilute->inject analyze Perform Gradient Elution & MRM Detection inject->analyze quantify Quantify using Calibration Curve analyze->quantify end Final Concentration quantify->end cluster_outside Outside Hair Shaft cluster_inside Inside Hair Cortex Precursor N-phenyl-p-phenylenediamine (Precursor) Intermediate Reactive Intermediate (Quinonediimine) Precursor->Intermediate Oxidation Precursor->Intermediate Coupler Coupler Molecule Dye Large, Colored Dye Molecule Coupler->Dye H2O2 H₂O₂ (Oxidizer) Intermediate->Dye Coupling

References

The Synthesis of 4-Aminodiphenylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and core synthetic methodologies for a crucial industrial intermediate.

Introduction

4-Aminodiphenylamine (4-ADPA), known systematically as N1-phenylbenzene-1,4-diamine, is a vital chemical intermediate with significant applications in the rubber and dye industries. It serves as a key precursor for the synthesis of antiozonants, particularly N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), which protects rubber products from degradation by ozone.[1] This guide provides a detailed technical overview of the principal synthetic routes to 4-ADPA, targeting researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the historical evolution of its synthesis, from classical methods to modern, greener industrial processes, presenting comparative data, detailed experimental protocols, and visualizations of the core chemical transformations.

Historical Perspective and Key Synthetic Strategies

The synthesis of 4-ADPA has evolved significantly over the past century, driven by the need for more efficient, economical, and environmentally benign processes. Historically, the production of diarylamines relied on harsh reaction conditions. Modern methods have introduced catalytic systems that offer milder conditions and broader substrate scopes. The primary industrial and laboratory syntheses of 4-ADPA can be categorized into four main approaches:

  • Condensation of a p-Substituted Nitrobenzene with Aniline followed by Reduction: This classical and widely used industrial route typically involves the reaction of p-chloronitrobenzene with aniline to form 4-nitrodiphenylamine, which is subsequently reduced. This C-N bond formation can be achieved through variations like the Ullmann condensation or the Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution of Hydrogen (NASH) of Aniline and Nitrobenzene: A greener alternative to the halogenated route, this process involves the direct coupling of aniline and nitrobenzene in the presence of a strong base. This method avoids the use of chlorinated starting materials and the associated corrosive byproducts.

  • N-Nitrosation of Diphenylamine and Subsequent Fischer-Hepp Rearrangement: This pathway involves the nitrosation of diphenylamine to form N-nitrosodiphenylamine, which then undergoes an acid-catalyzed rearrangement to 4-nitrosodiphenylamine, followed by reduction to 4-ADPA.

  • The Chapman Rearrangement: A classical name reaction in organic chemistry, the Chapman rearrangement provides a thermal route to N,N-diaryl amides from aryl N-arylbenzimidates, which can then be hydrolyzed to the corresponding diarylamine. While not a primary industrial route for 4-ADPA itself, it represents a fundamental method for diarylamine synthesis.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for 4-ADPA on an industrial scale is determined by factors such as cost, efficiency, safety, and environmental impact. The following tables provide a comparative summary of the key quantitative parameters for the principal synthetic methods.

Table 1: Comparison of Core Synthetic Strategies for 4-Aminodiphenylamine
Synthetic Route Key Intermediate(s) Typical Yield Key Reagents/Catalysts Advantages Disadvantages
p-Chloronitrobenzene & Aniline 4-NitrodiphenylamineHighCopper or Palladium catalysts, BaseWell-established, high conversionUse of halogenated starting materials, corrosive byproducts, metal catalyst contamination
NASH (Aniline & Nitrobenzene) 4-Nitrodiphenylamine, 4-Nitrosodiphenylamine94% (one-pot)[1]Strong bases (e.g., TMAH), Hydrogenation catalyst (e.g., Raney Ni)"Green" process (no chlorine), high atom economyRequires strong bases, potential for side reactions (e.g., azobenzene formation)
N-Nitrosation & Fischer-Hepp N-Nitrosodiphenylamine, 4-NitrosodiphenylamineGoodNitrosating agent (e.g., NaNO2, HCl), Hydrogenation catalystUtilizes readily available diphenylamineMulti-step process, use of corrosive acids, potential for carcinogenic N-nitroso intermediates
Chapman Rearrangement N-Aroyl-diphenylamineHigh (for rearrangement step)HeatMetal-freeHigh temperatures required, multi-step (imidate formation, rearrangement, hydrolysis)

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of 4-ADPA.

Synthesis via p-Chloronitrobenzene and Aniline

This two-step process involves an initial C-N coupling reaction to form 4-nitrodiphenylamine, followed by the reduction of the nitro group.

Step 1a: Ullmann Condensation for 4-Nitrodiphenylamine

The Ullmann condensation utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine.

  • Reactants: p-Nitrochlorobenzene, Aniline, Potassium Carbonate, Copper catalyst (e.g., CuI).

  • Solvent: High-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Procedure:

    • To a flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrochlorobenzene (1.0 eq), aniline (1.2 eq), potassium carbonate (1.5 eq), and a catalytic amount of CuI (0.1 eq).

    • Add the solvent (e.g., NMP) and heat the mixture to 180-210°C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a large volume of water.

    • Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.

    • The crude 4-nitrodiphenylamine can be purified by recrystallization from ethanol or by column chromatography.

  • Typical Yield: 60-70%.

Step 1b: Buchwald-Hartwig Amination for 4-Nitrodiphenylamine

This palladium-catalyzed cross-coupling reaction is a more modern and milder alternative to the Ullmann condensation.

  • Reactants: p-Nitrochlorobenzene, Aniline, a Palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq).

    • Add p-nitrochlorobenzene (1.0 eq) and aniline (1.2 eq).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Typical Yield: 80-95%.

Step 2: Catalytic Hydrogenation of 4-Nitrodiphenylamine

  • Reactants: 4-Nitrodiphenylamine, Hydrogen gas, Catalyst (e.g., 5% Pt/C or Raney Nickel).

  • Solvent: Ethanol, Ethyl acetate, or Methanol.

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-nitrodiphenylamine (1.0 eq) in the chosen solvent.

    • Add the catalyst (typically 1-5 wt% of the substrate).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 3-5 atm) and stir vigorously at room temperature or with gentle heating (40-60°C).

    • Monitor the reaction by observing hydrogen uptake or by TLC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-aminodiphenylamine, which can be further purified by recrystallization.

  • Typical Yield: >95%.

Synthesis via Nucleophilic Aromatic Substitution of Hydrogen (NASH)

This "one-pot" procedure offers a more environmentally friendly route from aniline and nitrobenzene.

  • Reactants: Aniline, Nitrobenzene, Tetramethylammonium hydroxide (TMAH), Sodium hydroxide, Raney Ni-Al alloy, and Aluminum powder.

  • Procedure:

    • Coupling Reaction: In a reaction vessel, add aniline (e.g., 54 mmol) and nitrobenzene (e.g., 4.9 mmol) to a stirred solution of 25 wt% aqueous TMAH (e.g., 4.9 mmol) and sodium hydroxide (e.g., 70 mmol).[1]

    • Heat the mixture to 80°C and stir for 2 hours. The reaction mixture will turn a dark purple color.[1]

    • Reduction: After the coupling reaction, add water (e.g., 80 mL) to the reaction mixture.

    • Gradually add a mixture of Raney Ni-Al alloy (e.g., 1g) and aluminum powder (e.g., 1.5g) in water (e.g., 55 mL) over 30 minutes.[1]

    • Stir the reaction mixture at 80°C for 3 hours.

    • Cool the mixture to room temperature, filter through celite, and wash the filter cake with dichloromethane.

    • The organic phase of the filtrate contains the 4-aminodiphenylamine.

  • Typical Yield: 94% based on nitrobenzene.[1]

Synthesis via N-Nitrosation and Fischer-Hepp Rearrangement

Step 1: N-Nitrosation of Diphenylamine

  • Reactants: Diphenylamine, Sodium nitrite, Hydrochloric acid.

  • Solvent: Ethanol/Water mixture.

  • Procedure:

    • Dissolve diphenylamine in ethanol in a flask.

    • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for 1-2 hours.

    • The N-nitrosodiphenylamine will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Typical Yield: High.

Step 2: Fischer-Hepp Rearrangement of N-Nitrosodiphenylamine

  • Reactants: N-Nitrosodiphenylamine, Hydrochloric acid.

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve N-nitrosodiphenylamine in ethanol.

    • Pass dry hydrogen chloride gas through the solution or add a concentrated solution of HCl in ethanol.

    • Stir the mixture at room temperature for several hours. The rearrangement to 4-nitrosodiphenylamine hydrochloride occurs.

    • The product can be isolated by precipitation upon addition of a non-polar solvent or by neutralization and extraction.

  • Typical Yield: Good.[2]

Step 3: Reduction of 4-Nitrosodiphenylamine

The reduction of the nitroso group to an amine can be achieved using similar catalytic hydrogenation methods as described for 4-nitrodiphenylamine.

Synthesis via Chapman Rearrangement

This method is a more classical approach and is generally used for the synthesis of a variety of diarylamines.

Step 1: Synthesis of Aryl N-Arylbenzimidate

This intermediate is typically prepared from the corresponding N-arylbenzamide and phenol.

Step 2: Thermal Rearrangement

  • Reactant: Aryl N-arylbenzimidate.

  • Procedure:

    • Place the aryl N-arylbenzimidate in a flask suitable for high-temperature reactions.

    • Heat the solid under an inert atmosphere to a molten state, typically between 250-300°C.[3]

    • Maintain this temperature for a period ranging from minutes to hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature to obtain the solid N,N-diarylbenzamide.

  • Typical Yield: High for the rearrangement step.

Step 3: Hydrolysis of N,N-Diarylbenzamide

  • Reactant: N,N-Diarylbenzamide.

  • Reagents: Strong acid (e.g., ethanolic HCl) or strong base (e.g., ethanolic KOH).

  • Procedure:

    • Reflux the N,N-diarylbenzamide with the acidic or basic solution for several hours.

    • After cooling, neutralize the reaction mixture and extract the diarylamine with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the final product.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthetic transformations and workflows.

Synthesis_Route_1 cluster_step1 Step 1: C-N Bond Formation cluster_step2 Step 2: Reduction p-chloronitrobenzene p-chloronitrobenzene 4-nitrodiphenylamine 4-nitrodiphenylamine p-chloronitrobenzene->4-nitrodiphenylamine  + Aniline (Ullmann or Buchwald-Hartwig) aniline aniline aniline->4-nitrodiphenylamine 4-nitrodiphenylamine_2 4-nitrodiphenylamine 4-ADPA 4-ADPA 4-nitrodiphenylamine_2->4-ADPA  H2, Catalyst (e.g., Pt/C)

Caption: Synthesis of 4-ADPA from p-chloronitrobenzene and aniline.

NASH_Process Aniline Aniline Coupling_Reaction Coupling Reaction (TMAH, NaOH, 80°C) Aniline->Coupling_Reaction Nitrobenzene Nitrobenzene Nitrobenzene->Coupling_Reaction Intermediates 4-Nitrodiphenylamine & 4-Nitrosodiphenylamine Salts Coupling_Reaction->Intermediates Reduction Reduction (Raney Ni-Al, Al powder, 80°C) Intermediates->Reduction 4-ADPA 4-Aminodiphenylamine Reduction->4-ADPA

Caption: One-pot NASH process for 4-ADPA synthesis.

Fischer_Hepp_Route Diphenylamine Diphenylamine N-Nitrosation N-Nitrosation (NaNO2, HCl) Diphenylamine->N-Nitrosation N-Nitrosodiphenylamine N-Nitrosodiphenylamine N-Nitrosation->N-Nitrosodiphenylamine Fischer-Hepp Fischer-Hepp Rearrangement (HCl, Ethanol) N-Nitrosodiphenylamine->Fischer-Hepp 4-Nitrosodiphenylamine 4-Nitrosodiphenylamine Fischer-Hepp->4-Nitrosodiphenylamine Reduction Reduction (H2, Catalyst) 4-Nitrosodiphenylamine->Reduction 4-ADPA 4-Aminodiphenylamine Reduction->4-ADPA

Caption: Synthesis of 4-ADPA via the Fischer-Hepp rearrangement.

Conclusion

The synthesis of 4-aminodiphenylamine has undergone a remarkable evolution, transitioning from classical, often harsh, methodologies to more sophisticated and environmentally conscious industrial processes. While the condensation of p-chloronitrobenzene with aniline followed by reduction remains a prevalent method, the development of the NASH process represents a significant advancement in green chemistry for the production of this vital intermediate. The choice of a particular synthetic route will continue to be influenced by a balance of economic, environmental, and technological factors. For researchers and drug development professionals, an understanding of these diverse synthetic pathways is crucial for the design and implementation of efficient and sustainable chemical processes. The ongoing innovation in catalysis and process chemistry promises further improvements in the synthesis of 4-ADPA and other important diarylamine structures.

References

A Technical Guide to the Solubility of 4-Aminodiphenylamine Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Aminodiphenylamine and its Sulfate Salt

4-Aminodiphenylamine (4-ADPA) is an aromatic amine, structurally a dimer of aniline, with the chemical formula C₁₂H₁₂N₂.[1] It serves as a crucial intermediate in the synthesis of dyes, auxiliaries, and antiozonants like 6PPD.[1][2] 4-ADPA is also used as an ingredient in hair dyes.[1]

The sulfate salt, 4-Aminodiphenylamine sulfate (CAS 4698-29-7), is a multifunctional dye used in various scientific and industrial applications.[3][4] In research, it is utilized for observing cell structures, tracking biomolecules, and in clinical diagnostics.[3] The formation of a salt, such as a sulfate, is a common strategy in the pharmaceutical industry to modify the solubility and dissolution rate of an active pharmaceutical ingredient (API).[5]

Solubility Profile

Detailed quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, the solubility of the free base, 4-Aminodiphenylamine (4-ADPA), provides valuable insight into its behavior in different solvent classes. Generally, 4-ADPA is described as soluble in oxygenated and organic solvents.[2][6]

Quantitative Solubility Data for 4-Aminodiphenylamine (Free Base)

The following table summarizes the available quantitative solubility data for 4-Aminodiphenylamine in common organic solvents.

SolventCAS NumberFormulaSolubility (at specified temp.)Reference
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS≥10 mg/mL[7]
Ethanol64-17-5C₂H₅OHSoluble (10 mg/mL)[2][7]
Water7732-18-5H₂O0.6 g/L (at 20°C)[2][8]
Qualitative Solubility Data for 4-Aminodiphenylamine (Free Base)

The following table presents qualitative solubility descriptions for 4-Aminodiphenylamine.

SolventDescriptionReference
AcetoneSoluble[6]
Diethyl EtherSoluble[2][6]
ChloroformSlightly soluble[6]
AlcoholSoluble[6]

Experimental Protocol for Solubility Determination

Determining the precise solubility of a compound like this compound requires a standardized experimental approach. The following protocol is a generalized method for determining the equilibrium solubility of an organic salt in a given solvent.[5][9] This method is widely applicable for generating reliable and reproducible data.

Principle

The method involves creating a saturated solution by adding an excess of the solute to the solvent. The mixture is then allowed to reach equilibrium over a defined period at a constant temperature. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured, which represents the solubility at that temperature.[5][9]

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Sample Preparation:

    • Add a pre-weighed excess amount of this compound to a vial. The excess is crucial to ensure saturation is achieved.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature for a sufficient duration to ensure equilibrium is reached. A period of 20-24 hours is often adequate, but this should be confirmed with preliminary experiments (e.g., measuring concentration at 20, 48, and 72 hours) to ensure the concentration has plateaued.[9]

  • Phase Separation:

    • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.

    • This can be done by centrifuging the sample at high speed and carefully collecting the supernatant.

    • Alternatively, the solution can be filtered using a syringe filter compatible with the solvent. It is important that this step is performed quickly to avoid temperature changes that could affect solubility.

  • Concentration Analysis:

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

    • Measure the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9]

    • Calculate the original concentration in the undissolved supernatant to determine the solubility.

Considerations for Accuracy
  • Hygroscopic Compounds: For compounds that readily absorb moisture, experiments should be conducted in a controlled, moisture-free environment, such as in a glovebox or using a Schlenk line.[5][9]

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately measured temperature throughout the experiment is critical.

  • Purity: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and chemical relationships.

Solubility_Determination_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4: Analysis A Add excess 4-Aminodiphenylamine sulfate to vial B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 20-24 hours to reach equilibrium C->D E Centrifuge or filter sample to separate solid D->E F Collect clear supernatant (saturated solution) E->F G Dilute supernatant F->G H Measure concentration via HPLC or UV-Vis G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis_Relationship cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Product & Salt Form Aniline Aniline Nitrodiphenylamine 4-Nitrodiphenylamine Aniline->Nitrodiphenylamine Buchwald-Hartwig Amination Nitrochlorobenzene 4-Nitrochlorobenzene Nitrochlorobenzene->Nitrodiphenylamine Buchwald-Hartwig Amination ADPA 4-Aminodiphenylamine (Free Base) Nitrodiphenylamine->ADPA Hydrogenation ADPASulfate 4-Aminodiphenylamine Sulfate ADPA->ADPASulfate Reaction with Sulfuric Acid

Caption: Synthesis pathway and chemical relationship of this compound.

References

Spectroscopic Analysis of 4-Aminodiphenylamine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Aminodiphenylamine sulfate, a compound of interest in various industrial and research applications. Due to the limited availability of direct spectral data for the sulfate salt, this document primarily presents the spectral characteristics of the free base, 4-Aminodiphenylamine. The influence of the sulfate counter-ion on the spectra is also discussed, providing a thorough understanding for analytical and research purposes.

Introduction

4-Aminodiphenylamine and its salts are important chemical intermediates. Accurate and well-documented spectral data are crucial for quality control, reaction monitoring, and structural elucidation in research and development. This guide summarizes the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-Aminodiphenylamine and infers the characteristics for its sulfate salt.

Spectral Data Summary

The following tables summarize the key spectral data obtained for 4-Aminodiphenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.17m2HAr-H
~6.95m2HAr-H
~6.83m1HAr-H
~6.78m2HAr-H
~6.63d2HAr-H
~5.39s (broad)1HNH
~3.51s (broad)2HNH₂

Note: Data is for the free base, 4-Aminodiphenylamine. In the presence of the sulfate salt, protonation of the amine groups would likely cause downfield shifts of adjacent aromatic protons and the amine proton signals, which may also broaden or exchange with residual water in the solvent.

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (primary and secondary amines)
~3050 - 3000MediumAromatic C-H stretching
~1620StrongN-H bending (primary amine)
~1600, ~1510StrongAromatic C=C stretching
~1310MediumC-N stretching
~820Strongp-disubstituted benzene C-H out-of-plane bending
~740, ~690StrongMonosubstituted benzene C-H out-of-plane bending

Note: For this compound, the IR spectrum would additionally be expected to show characteristic absorption bands for the sulfate ion (SO₄²⁻). These typically appear as a strong, broad band around 1100 cm⁻¹ (ν₃, asymmetric stretching) and a weaker band around 615 cm⁻¹ (ν₄, bending).[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)Solvent
28195% Ethanol

Note: This absorption maximum corresponds to the π → π electronic transitions within the aromatic system. The formation of the sulfate salt and the resulting protonation of the amine groups may lead to a slight shift in the λmax.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

¹H and ¹³C NMR

A solution of 4-Aminodiphenylamine is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Solid State (KBr Pellet)

Approximately 1-2 mg of 4-Aminodiphenylamine is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded by placing the KBr pellet in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded for background correction.

UV-Vis Spectroscopy

Solution State

A dilute solution of 4-Aminodiphenylamine is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The spectrum is typically scanned over a range of 200-400 nm.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λmax, Molar Absorptivity) UV_Spec->UV_Data Interpretation Structural Elucidation & Compound Identification NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation Report Technical Guide Interpretation->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This guide provides a foundational set of spectral data and methodologies for the analysis of 4-Aminodiphenylamine and its sulfate salt. While the provided data for the free base serves as a strong reference, researchers should consider the potential spectral shifts and additional peaks arising from the sulfate counter-ion in their analyses. The detailed protocols and workflow diagrams offer a practical framework for the spectroscopic characterization of this and similar compounds.

References

Thermogravimetric analysis of 4-Aminodiphenylamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Aminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of this compound. Due to the limited availability of public domain experimental data for this specific compound, this document presents a projected thermal decomposition profile based on the analysis of its constituent functional groups—an aromatic amine and a sulfate salt. This guide offers a detailed, representative experimental protocol for conducting TGA, presents hypothetical quantitative data in a structured format, and illustrates the experimental workflow with a Graphviz diagram. The content herein is intended to serve as a valuable resource and a foundational template for researchers and professionals involved in the thermal analysis of similar organic sulfate compounds.

Introduction

4-Aminodiphenylamine and its derivatives are crucial intermediates in the synthesis of various industrial chemicals, including antioxidants, antiozonants for rubber, and dyes.[1][2] The sulfate salt of 4-Aminodiphenylamine, also known as Variamine Blue RT sulfate, is utilized as a dye in various scientific and industrial applications.[3] Understanding the thermal stability and decomposition characteristics of this compound is paramount for its safe handling, storage, and application, particularly in drug development and materials science where thermal processing is a common step.

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This guide outlines the expected thermal behavior of this compound and provides a detailed methodology for its analysis.

Projected Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in distinct stages, reflecting the sequential breakdown of its molecular structure. The proposed decomposition pathway is as follows:

  • Initial Stage: The first weight loss, typically occurring at temperatures below 150°C, is attributed to the desorption of adsorbed or bound water molecules.[4]

  • Intermediate Stage: Following dehydration, the decomposition of the sulfate group is expected. For many sulfate salts, this occurs at temperatures ranging from 200°C to 800°C, often involving the release of sulfur oxides (SOₓ).[5][6]

  • Final Stage: The final and most significant weight loss corresponds to the decomposition of the organic 4-Aminodiphenylamine moiety. This breakdown of the aromatic structure would likely occur at higher temperatures.

Quantitative Data Summary

The following table summarizes the projected quantitative data from the thermogravimetric analysis of this compound. This data is hypothetical and serves as an illustrative example of what might be observed experimentally.

Decomposition StageTemperature Range (°C)Projected Weight Loss (%)Evolved Gas(es) (Predicted)
Dehydration50 - 150~5 - 10H₂O
Desulfation250 - 500~30 - 35SO₂, SO₃
Organic Decomposition500 - 800~55 - 65Aromatic fragments, NOx, CO, CO₂

Experimental Protocol

This section provides a detailed protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on standard methodologies for the TGA of organic salts.[7][8]

4.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A TGA instrument capable of precise temperature control and mass measurement (e.g., Mettler Toledo TGA/DSC 3+ or similar).[8]

  • Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended for their inertness at high temperatures.

  • Analytical Balance: For accurate weighing of the sample.

  • Gas Supply: High-purity nitrogen (N₂) for creating an inert atmosphere and air or oxygen (O₂) for studying oxidative decomposition.

  • Sample: this compound, finely ground to ensure uniform heat distribution.

4.2. Procedure

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a pre-tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Temperature Program:

    • Initial Isotherm: Hold the temperature at 30°C for 10 minutes to allow the sample weight to stabilize.

    • Heating Ramp: Increase the temperature from 30°C to 900°C at a constant heating rate of 10°C/min.

    • Final Isotherm (Optional): Hold at the final temperature for a specified time to ensure complete decomposition.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset and offset temperatures for each decomposition step.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While the quantitative data presented is a projection, the detailed experimental protocol offers a robust starting point for researchers. The thermal decomposition profile, characterized by distinct stages of dehydration, desulfation, and organic backbone degradation, provides a framework for interpreting experimental results. For professionals in drug development and materials science, this guide emphasizes the importance of TGA in establishing the thermal stability limits of such compounds, which is critical for ensuring product quality and safety during processing and storage. Further experimental studies are warranted to validate the proposed decomposition pathway and to investigate the influence of factors such as heating rate and atmospheric conditions on the thermal behavior of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Aminodiphenylamine Sulfate as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminodiphenylamine sulfate and its derivatives, particularly 4,4'-diaminodiphenylamine-2-sulfonic acid, as key intermediates in the synthesis of azo dyes. This document outlines the chemical principles, experimental protocols for dye synthesis and textile application, and relevant data for researchers in dye chemistry, material science, and related fields.

Introduction

4-Aminodiphenylamine and its sulfonated derivatives are important aromatic amines utilized in the chemical industry as intermediates for the synthesis of a variety of dyes. Notably, 4,4'-diaminodiphenylamine-2-sulfonic acid has emerged as a significant and safer alternative to benzidine, a known carcinogen, for producing direct dyes. The dyes synthesized from these intermediates exhibit a wide range of colors, from yellow and red to blue and green, and are primarily used for dyeing textiles such as cotton, wool, and silk.[1][2][3] The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for many dyeing processes.[4]

The synthesis of azo dyes from 4-aminodiphenylamine derivatives follows a well-established two-step process: diazotization followed by an azo coupling reaction. The diazotization step involves the conversion of the primary aromatic amine to a diazonium salt, which then acts as an electrophile in the coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Chemical Properties and Data

The physical and chemical properties of the parent intermediate and a representative synthesized dye are crucial for their application.

Table 1: Physicochemical Properties of 4-Aminodiphenylamine-2-sulfonic acid

PropertyValue
CAS Number91-30-5
Molecular FormulaC₁₂H₁₂N₂O₃S
Molecular Weight276.3 g/mol
AppearanceGrey powder
ApplicationIntermediate for dye synthesis

Source:[4]

Table 2: Characterization Data of a Representative Bis-Azo Dye

PropertyDescription
Dye ClassBis-azo reactive dye
ColorVaries based on coupling component (e.g., violet)
YieldTypically high (e.g., 85%)
PurityChecked by Thin Layer Chromatography (TLC)
Spectral DataIR spectra show characteristic -N=N- stretching. ¹H NMR spectra confirm the structure.

Source:[5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a bis-azo dye from 4,4'-diaminodiphenylamine-2-sulfonic acid and its application in textile dyeing.

Protocol for Synthesis of a Symmetrical Bis-Azo Dye

This protocol describes the tetrazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid and its subsequent coupling with a suitable coupling component (e.g., H-acid).

Materials:

  • 4,4'-diaminodiphenylamine-2-sulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Urea or Sulfamic Acid

  • Distilled water

  • Ice

Procedure:

Step 1: Tetrazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid

  • In a beaker, create a suspension of one molar equivalent of 4,4'-diaminodiphenylamine-2-sulfonic acid in distilled water.

  • Add concentrated hydrochloric acid and stir the mixture for a period to ensure complete protonation of the amino groups.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite (approximately 2 molar equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the completion of the tetrazotization reaction.

  • Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea or sulfamic acid to quench the excess nitrous acid.[6]

Step 2: Preparation of the Coupling Component Solution

  • In a separate beaker, dissolve the coupling component (e.g., two molar equivalents of H-acid) in distilled water.

  • Adjust the pH of the solution to make it alkaline (typically pH 8-9) by adding a 10% sodium carbonate or sodium hydroxide solution. This deprotonates the hydroxyl groups of the coupling component, activating it for the coupling reaction.[3][6]

  • Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling Reaction

  • Slowly add the cold tetrazotized solution from Step 1 to the cold solution of the coupling component from Step 2 with vigorous stirring.

  • Maintain the temperature at 0-5 °C and the alkaline pH during the addition. The color of the solution should change as the azo dye forms.

  • Continue stirring the reaction mixture for a few hours to ensure the completion of the coupling reaction.

Step 4: Isolation and Purification of the Dye

  • Precipitate the dye from the solution by adding sodium chloride (salting out).

  • Filter the precipitated dye using vacuum filtration and wash it with a saturated sodium chloride solution to remove impurities.

  • Dry the dye in an oven at a controlled temperature (e.g., 60-75 °C).[3][5]

Protocol for Textile Dyeing with the Synthesized Azo Dye

This protocol outlines a general procedure for dyeing cotton fabric with the synthesized direct dye.

Materials:

  • Synthesized azo dye

  • Cotton fabric

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)

  • Non-ionic detergent

  • Distilled water

Procedure:

  • Preparation of the Dyebath: Prepare a dyebath with a specific liquor ratio (e.g., 1:50, meaning 50 mL of water for every 1 gram of fabric).[6]

  • Dissolve the synthesized dye in the dyebath. The concentration of the dye will depend on the desired depth of shade (e.g., 1% of the weight of the fabric).[6]

  • Add an electrolyte such as sodium chloride or sodium sulfate to the dyebath. This helps in the exhaustion of the dye onto the fabric.

  • Dyeing Process:

    • Introduce the wetted cotton fabric into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to near boiling (e.g., 90-100 °C) over 30-45 minutes.

    • Continue dyeing at this temperature for about 60-90 minutes with occasional stirring to ensure even dyeing.

    • Add a fixing agent like sodium carbonate towards the end of the dyeing process to facilitate the fixation of the dye to the fabric.

  • Rinsing and Soaping:

    • After dyeing, remove the fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye.

    • Soap the dyed fabric at a boil for 10-15 minutes in a solution containing a non-ionic detergent. This step is crucial for improving the fastness properties of the dyeing.[7]

    • Rinse the fabric again with hot and then cold water.

  • Drying: Dry the dyed fabric in the air or in an oven at a low temperature.

Visualizations

The following diagrams illustrate the key processes described in the protocols.

DyeSynthesisWorkflow cluster_diazotization Step 1: Tetrazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation Amine 4,4'-diaminodiphenylamine-2-sulfonic acid HCl_NaNO2 HCl, NaNO2 0-5 °C Amine->HCl_NaNO2 TetrazoSalt Tetrazonium Salt HCl_NaNO2->TetrazoSalt AzoDye Bis-Azo Dye TetrazoSalt->AzoDye CouplingAgent Coupling Component (e.g., H-acid in NaOH) CouplingAgent->AzoDye 0-5 °C, alkaline pH Precipitation Salting Out (NaCl) AzoDye->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying

Caption: Workflow for the synthesis of a bis-azo dye.

TextileDyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing cluster_finishing Finishing Dyebath Prepare Dyebath (Dye, Water, NaCl) AddFabric Introduce Fabric Dyebath->AddFabric Heat Heat to 90-100 °C AddFabric->Heat Dye Dye for 60-90 min Heat->Dye Fix Add Na2CO3 (Fixation) Dye->Fix Rinse Cold Water Rinse Fix->Rinse Soap Soap at Boil Rinse->Soap FinalRinse Hot & Cold Rinse Soap->FinalRinse Dry Dry FinalRinse->Dry

Caption: Process workflow for textile dyeing.

Conclusion

This compound and its derivatives are versatile and important intermediates for the synthesis of azo dyes, offering a pathway to a wide spectrum of colors for various applications, most notably in the textile industry. The protocols provided herein offer a detailed guide for the synthesis and application of these dyes, forming a basis for further research and development in the field of dye chemistry. The use of 4,4'-diaminodiphenylamine-2-sulfonic acid as a non-carcinogenic replacement for benzidine highlights the ongoing efforts towards developing safer and more environmentally friendly dyeing processes.

References

Application Notes and Protocols: 4-Aminodiphenylamine Sulfate as an Antioxidant in Rubber Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodiphenylamine (4-ADPA) and its derivatives are pivotal in the rubber industry as potent antioxidants and antiozonants. While 4-ADPA is a well-known intermediate in the synthesis of more complex antidegradants like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), its sulfate salt form can also be explored for its antioxidant properties in various rubber formulations.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 4-Aminodiphenylamine sulfate as a primary antioxidant in rubber compounds.

Amine-based antioxidants, including diphenylamine derivatives, function primarily as radical scavengers.[2][3][4] During the oxidative degradation of rubber, highly reactive peroxy radicals (ROO•) are formed, which propagate a chain reaction leading to the deterioration of the polymer's mechanical properties. This compound can donate a hydrogen atom from its amine group to these radicals, forming a stable radical itself and thereby terminating the chain reaction.[2][3]

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data illustrating the potential effects of this compound on the mechanical and rheological properties of a standard rubber formulation compared to a control sample without the antioxidant.

Table 1: Effect of this compound on Cure Characteristics

ParameterControl (No Antioxidant)This compound (2 phr)
Minimum Torque (ML) (dN.m)1.21.1
Maximum Torque (MH) (dN.m)15.816.2
Scorch Time (ts2) (min)2.52.3
Optimum Cure Time (t90) (min)12.813.5

Table 2: Mechanical Properties Before and After Accelerated Aging

PropertyControl (Unaged)This compound (Unaged)Control (Aged)This compound (Aged)
Tensile Strength (MPa)22.522.812.318.7
Elongation at Break (%)550560280450
Hardness (Shore A)65667570

Note: The data presented in these tables is hypothetical and for illustrative purposes. Actual results will vary depending on the specific rubber formulation, processing conditions, and testing parameters.

Experimental Protocols

Preparation of Rubber Compounds

Objective: To prepare standardized rubber compounds with and without this compound for comparative testing.

Materials:

  • Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

  • Carbon Black (e.g., N330)

  • Zinc Oxide

  • Stearic Acid

  • Sulfur

  • Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide - TBBS)

  • This compound

  • Two-roll mill

Procedure:

  • Masticate the rubber on a two-roll mill until a soft, uniform band is formed.

  • Add zinc oxide and stearic acid and mix thoroughly until well dispersed.

  • Incorporate the this compound (for the test compound) and mix until homogeneously distributed.

  • Add the carbon black in portions, ensuring complete dispersion after each addition.

  • Finally, add the sulfur and accelerator at a lower mill temperature to prevent scorching.

  • Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature before testing.

Evaluation of Cure Characteristics using a Rheometer

Objective: To determine the effect of this compound on the vulcanization process.

Apparatus:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure:

  • Set the rheometer to the desired vulcanization temperature (e.g., 160°C).

  • Place a sample of the uncured rubber compound into the preheated die cavity.

  • Start the test and record the torque as a function of time.

  • From the resulting rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Accelerated Aging Test

Objective: To simulate the long-term oxidative degradation of the rubber vulcanizates.

Apparatus:

  • Air-circulating oven

Procedure:

  • Prepare vulcanized rubber sheets of the control and test compounds by compression molding at the optimum cure time and temperature determined by the rheometer.

  • Cut dumbbell-shaped test specimens from the vulcanized sheets according to ASTM D412.

  • Place the specimens in the air-circulating oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 hours).

  • After the aging period, remove the specimens and allow them to cool to room temperature for at least 24 hours before testing their mechanical properties.

Measurement of Mechanical Properties

Objective: To quantify the effect of this compound on the physical properties of the rubber before and after aging.

Apparatus:

  • Universal Testing Machine (UTM) with an extensometer

  • Shore A durometer

Procedure:

  • Tensile Testing:

    • Secure the dumbbell-shaped specimens (both unaged and aged) in the grips of the UTM.

    • Apply a constant rate of extension until the specimen breaks.

    • Record the tensile strength (the maximum stress applied) and the elongation at break.

  • Hardness Testing:

    • Measure the Shore A hardness of the unaged and aged vulcanized rubber samples using the durometer. Take multiple readings at different points on the sample and calculate the average.

Visualizations

Experimental_Workflow cluster_prep Compound Preparation cluster_testing Material Testing Prep Rubber Compounding on Two-Roll Mill Control Control Compound (No Antioxidant) Prep->Control Test Test Compound (with 4-ADPA Sulfate) Prep->Test Rheometer Rheometer Analysis (Cure Characteristics) Control->Rheometer Vulcanization Vulcanization (Compression Molding) Control->Vulcanization Test->Rheometer Test->Vulcanization Unaged_Test Unaged Mechanical Property Testing Vulcanization->Unaged_Test Aging Accelerated Aging (Oven) Vulcanization->Aging Aged_Test Aged Mechanical Property Testing Aging->Aged_Test

Caption: Experimental workflow for evaluating 4-ADPA sulfate in rubber.

Antioxidant_Mechanism cluster_oxidation Rubber Oxidation Chain Reaction cluster_antioxidant Antioxidant Intervention RH Rubber Polymer (RH) R_radical Alkyl Radical (R•) RH->R_radical Initiation ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH ADPA 4-ADPA Sulfate (AH) ROO_radical->ADPA Radical Scavenging ROOH->R_radical Degradation A_radical Stable ADPA Radical (A•) ADPA->A_radical - H• A_radical->ROOH + ROO•

Caption: Antioxidant mechanism of this compound in rubber.

References

Application Notes and Protocols for the Synthesis of 4-Nitrodiphenylamine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation allows for the synthesis of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution in terms of milder reaction conditions and broader substrate scope.[2][3] These application notes provide a detailed experimental protocol for the synthesis of 4-nitrodiphenylamine, a key intermediate in the production of dyes, pharmaceuticals, and agrochemicals, by coupling 4-chloronitrobenzene with aniline. The presence of the electron-withdrawing nitro group is generally well-tolerated in Buchwald-Hartwig reactions.[4]

Core Concepts and Reaction Pathway:

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by a palladium(0) species. The fundamental steps of this mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chloronitrobenzene), forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: Aniline coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond to yield 4-nitrodiphenylamine and regenerates the active Pd(0) catalyst.[5]

The efficiency and success of the reaction are highly dependent on the choice of the palladium source, the ligand, and the base.[5] Bulky, electron-rich phosphine ligands are often crucial for promoting the catalytic cycle, particularly with challenging substrates.[2]

Experimental Data Summary

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination to synthesize substituted diphenylamines, extrapolated from analogous reactions. These parameters provide a starting point for the optimization of the synthesis of 4-nitrodiphenylamine.

ParameterConditionNotes
Aryl Halide 4-ChloronitrobenzeneAryl bromides and iodides are generally more reactive.[5]
Amine AnilinePrimary and secondary amines are suitable coupling partners.[3]
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Typically used in catalytic amounts (1-5 mol%).[4]
Ligand Xantphos, X-Phos, or other bulky phosphine ligandsThe choice of ligand is critical for reaction efficiency.[4][6]
Base NaOtBu, KOtBu, or Cs₂CO₃Strong, non-nucleophilic bases are commonly employed.[7]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are required.[7][8]
Temperature 80-120 °CReaction temperature depends on the reactivity of the substrates.[5]
Reaction Time 2-24 hoursMonitored by TLC or GC-MS.

Detailed Experimental Protocol

This protocol details the synthesis of 4-nitrodiphenylamine from 4-chloronitrobenzene and aniline using a palladium/Xantphos catalyst system.

Materials:

  • 4-Chloronitrobenzene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk tube or microwave vial, condenser, magnetic stirrer)

  • Heating and stirring apparatus (oil bath or microwave reactor)

  • Solvents for workup and purification (ethyl acetate, water, brine)

  • Drying agent (anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Subsequently, add 4-chloronitrobenzene (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. If using a microwave reactor, the reaction can be irradiated at a similar temperature for a shorter duration (e.g., 30 minutes).[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-nitrodiphenylamine.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add Pd(OAc)2, Xantphos, NaOtBu - Add Toluene start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N2 setup->inert reagents Add Reagents: - 4-Chloronitrobenzene - Aniline inert->reagents reaction Reaction: - Heat to 100 °C - Stir for 2-24h reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench with H2O - Extract with EtOAc monitoring->workup Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 4-nitrodiphenylamine.

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)-Ar     |         X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + R'R''NH - HX pd_amido L-Pd(II)-Ar     |         NR'R'' amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Use of 4-Aminodiphenylamine and its Derivatives in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that convert light into electricity through the use of a photosensitive dye. The core components of a DSSC include a photoanode, a sensitizing dye, an electrolyte containing a redox mediator, and a counter electrode. While the specific use of 4-Aminodiphenylamine sulfate in DSSCs is not widely documented in current literature, its parent compound, 4-Aminodiphenylamine (4-ADPA), and other diphenylamine derivatives have shown significant promise in enhancing the performance of solar cells, particularly in perovskite solar cells (PSCs) and as components of organic dyes for DSSCs.

This document provides detailed application notes and protocols on the use of 4-ADPA as an interfacial modifier in PSCs, the application of diphenylamine derivatives as sensitizing dyes in DSSCs, and their role in hole-transporting materials for PSCs. Additionally, the potential use of related aminodiphenylamine compounds as electrolyte additives in DSSCs is discussed.

4-Aminodiphenylamine (4-ADPA) as an Interfacial Modifier in Perovskite Solar Cells

Application Note:

4-Aminodiphenylamine (4-ADPA) has been effectively utilized as an interfacial modification layer in all-inorganic perovskite solar cells. Its primary function is to passivate surface defects of the perovskite film, which are detrimental to device performance. The amino group in 4-ADPA can bind to undercoordinated lead and halide ions on the perovskite surface, thereby reducing non-radiative recombination of charge carriers. Furthermore, the hydrophobic nature of the double benzene rings in 4-ADPA helps to protect the perovskite layer from moisture, enhancing the long-term stability of the solar cell. The application of a 4-ADPA interlayer has been shown to improve the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the devices, while also reducing hysteresis.

Data Presentation:

TreatmentPCE (%)Voc (V)Jsc (mA cm-2)FF
Pristine9.631.1314.20.60
With 4-ADPA (5 mg ml-1)11.161.1614.80.65
Data sourced from a study on all-inorganic CsPbI2Br perovskite solar cells.[1]

Experimental Protocol: Application of 4-ADPA Passivation Layer

  • Preparation of 4-ADPA Solution:

    • Dissolve 4-Aminodiphenylamine in a suitable solvent, such as chlorobenzene or isopropanol, to achieve the desired concentration (e.g., 5 mg ml-1).

    • Stir the solution at room temperature until the 4-ADPA is fully dissolved.

  • Perovskite Film Deposition:

    • Prepare the perovskite precursor solution (e.g., CsPbI2Br).

    • Deposit the perovskite layer onto the substrate (e.g., FTO/SnO2) using a spin-coating method.

    • Anneal the perovskite film at the appropriate temperature to induce crystallization.

  • Application of 4-ADPA Interlayer:

    • After the perovskite film has cooled to room temperature, deposit the prepared 4-ADPA solution onto the surface of the perovskite layer via spin-coating.

    • Spin at a moderate speed (e.g., 4000 rpm) for a short duration (e.g., 30 seconds).

    • Anneal the film at a low temperature (e.g., 70°C) for a few minutes to remove the solvent.

  • Completion of the Device:

    • Deposit the carbon electrode or other subsequent layers onto the 4-ADPA-modified perovskite film.

    • Characterize the completed solar cell device.

Visualization:

experimental_workflow_4adpa cluster_prep Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization prep_adpa Prepare 4-ADPA Solution spin_adpa Spin-coat 4-ADPA prep_perovskite Prepare Perovskite Precursor spin_perovskite Spin-coat Perovskite prep_perovskite->spin_perovskite anneal_perovskite Anneal Perovskite spin_perovskite->anneal_perovskite anneal_perovskite->spin_adpa anneal_adpa Anneal 4-ADPA Layer spin_adpa->anneal_adpa deposit_electrode Deposit Carbon Electrode anneal_adpa->deposit_electrode measure Measure Photovoltaic Performance deposit_electrode->measure dssc_principle sun Sunlight (hν) dye Diphenylamine Dye (D-π-A) sun->dye 1. Light Absorption tio2_cb TiO₂ Conduction Band dye->tio2_cb 2. Electron Injection external_load External Load tio2_cb->external_load 3. Electron Transport tio2_vb TiO₂ Valence Band electrolyte_red I⁻ electrolyte_red->dye 4. Dye Regeneration electrolyte_ox I₃⁻ counter_electrode Counter Electrode counter_electrode->electrolyte_ox 5. Redox Reduction external_load->counter_electrode electrolyte_additive_effect Additive layer suppresses recombination cluster_interface TiO₂/Dye/Electrolyte Interface tio2 TiO₂ Surface dye Dye+ additive Aminodiphenylamine Additive additive->tio2 Adsorption i3_minus I₃⁻ electron e⁻ electron->i3_minus Recombination

References

Application Notes and Protocols for Hair Dye Formulation Using N-phenyl-p-phenylenediamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, evaluation, and safety assessment of permanent oxidative hair dyes utilizing N-phenyl-p-phenylenediamine sulfate as a primary intermediate. Detailed protocols for formulation development, performance testing, and safety evaluation are included to guide researchers in the cosmetics and dermatological fields.

Introduction to N-phenyl-p-phenylenediamine Sulfate in Oxidative Hair Dyes

N-phenyl-p-phenylenediamine sulfate is an aromatic amine used as a primary intermediate in permanent hair dye formulations.[1][2][3] In an oxidative hair coloring system, it reacts with a coupling agent in the presence of an oxidizing agent, typically hydrogen peroxide, to form large, colored molecules within the hair shaft.[4] This process results in a permanent hair color that is resistant to washing.[3] The final color achieved is dependent on the specific combination of primary intermediates and couplers used in the formulation.[1]

The safety of N-phenyl-p-phenylenediamine sulfate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in hair dyes at concentrations up to 1.7% as the free base.[1][5]

Exemplary Formulation of a Permanent Hair Dye

The formulation of a permanent hair dye is a two-component system, typically consisting of a dye cream and a developer, which are mixed immediately before application.

Component A: Dye Cream

The dye cream contains the primary intermediates, couplers, an alkalizing agent, and other additives to ensure stability and performance.

Ingredient Function Concentration (% w/w)
Primary Intermediate
N-phenyl-p-phenylenediamine sulfateForms the color base upon oxidation0.1 - 1.7
Couplers
ResorcinolModifies the final color0.1 - 2.0
m-AminophenolModifies the final color0.1 - 2.0
Alkalizing Agent
Monoethanolamine (MEA) or AmmoniaSwells the hair cuticle to allow dye penetration1.0 - 5.0
Solvent
Propylene GlycolDissolves dye components5.0 - 15.0
Surfactant
Cetearyl AlcoholEmulsifier and thickening agent5.0 - 15.0
Conditioning Agent
DimethiconeProvides a conditioning effect to the hair0.1 - 2.0
Antioxidant
Sodium SulfitePrevents premature oxidation of dyes0.1 - 0.5
Chelating Agent
Tetrasodium EDTASequesters metal ions that can affect stability0.1 - 0.2
Fragrance
ParfumMasks chemical odorsAs needed
Vehicle
Deionized WaterTo 100
Component B: Developer

The developer contains the oxidizing agent necessary to initiate the color-forming reaction.

Ingredient Function Concentration (% w/w)
Oxidizing Agent
Hydrogen PeroxideOxidizes primary intermediates and lightens natural hair pigment3.0 - 12.0 (10-40 volume)
Stabilizer
Phosphoric AcidMaintains the pH and stabilizes hydrogen peroxide0.05 - 0.2
Vehicle
Deionized WaterTo 100

Experimental Protocols

Formulation Preparation Workflow

G cluster_0 Dye Cream Preparation cluster_1 Developer Preparation a Weigh and dissolve oil-soluble ingredients (e.g., Cetearyl Alcohol) c Heat both phases separately to 70-75°C a->c b Weigh and dissolve water-soluble ingredients (e.g., Propylene Glycol, MEA, EDTA) b->c d Add water phase to oil phase with homogenization c->d e Cool to 40-45°C with gentle stirring d->e f Add N-phenyl-p-phenylenediamine sulfate, couplers, antioxidant, and fragrance e->f g Adjust pH and viscosity f->g h Homogenize until uniform g->h i Weigh deionized water j Add and dissolve stabilizer (e.g., Phosphoric Acid) i->j k Slowly add hydrogen peroxide with cooling j->k l Mix until homogeneous k->l

Caption: Workflow for the preparation of the dye cream and developer components.

Protocol for Hair Dye Application and Color Development
  • Mix the dye cream and developer in a 1:1 ratio in a non-metallic bowl.

  • Apply the mixture to dry, unwashed hair swatches.

  • Allow the dye to process for 30-45 minutes at room temperature.

  • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

  • Apply a post-color conditioner and leave for 2-3 minutes.

  • Rinse and let the hair swatches air dry.

Protocol for Color Fastness Evaluation

This protocol assesses the resistance of the hair color to fading from washing and UV exposure.

  • Sample Preparation: Prepare dyed hair swatches as described in section 3.2.

  • Initial Color Measurement: Measure the initial color of the dried swatches using a chromameter, recording the Lab* values.

  • Washing Cycles:

    • Immerse the swatches in a temperature-controlled water bath containing a standard shampoo solution.

    • Agitate for a specified time (e.g., 10 minutes).

    • Rinse thoroughly and air dry.

    • Repeat for a predetermined number of cycles (e.g., 5, 10, 20 washes).

  • UV Exposure (Optional):

    • Expose the dyed swatches to a controlled UV light source in a light cabinet for a duration equivalent to a specified amount of sunlight exposure (e.g., 8 hours).[6]

  • Final Color Measurement: Measure the Lab* values of the swatches after the washing cycles and/or UV exposure.

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

Parameter Description
LLightness (0 = black, 100 = white)
aRed-Green axis (+a* = red, -a* = green)
bYellow-Blue axis (+b = yellow, -b* = blue)
ΔE*Total color difference
Protocol for Stability Testing

This protocol evaluates the physical and chemical stability of the hair dye formulation over time under accelerated conditions.

  • Sample Storage: Store the dye cream and developer in their intended packaging at various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Evaluation Timepoints: Evaluate the samples at specified time points (e.g., 1, 2, 3 months).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Concentration of active ingredients (N-phenyl-p-phenylenediamine sulfate, hydrogen peroxide) using a suitable analytical method like HPLC.

  • Performance Test: At each time point, mix the dye cream and developer and perform a hair swatch test to evaluate color development and intensity.

Storage Condition Time Point pH Viscosity (cP) Active Ingredient Concentration (%) Color Performance on Swatch
25°C/60% RH0 months
1 month
3 months
40°C/75% RH0 months
1 month
3 months
Protocol for In Vitro Skin Sensitization Assessment (Direct Peptide Reactivity Assay - DPRA)

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical, mimicking the covalent binding of haptens to skin proteins.

  • Prepare Solutions:

    • Cysteine peptide solution (100 mM in phosphate buffer).

    • Lysine peptide solution (100 mM in ammonium acetate buffer).

    • Test substance solution (100 mM in a suitable solvent).

  • Incubation: Mix the test substance with each peptide solution and incubate for 24 hours at 25°C.

  • Analysis: Analyze the samples by HPLC with UV detection to quantify the remaining peptide concentration.

  • Calculate Peptide Depletion: Peptide Depletion (%) = [1 - (Peak Area of Peptide with Test Substance / Peak Area of Peptide in Control)] x 100

  • Prediction Model:

Mean Cysteine/Lysine Depletion Reactivity Class Sensitization Potential
0% ≤ mean depletion < 6.38%MinimalNon-sensitizer
6.38% ≤ mean depletion < 22.62%LowWeak sensitizer
22.62% ≤ mean depletion < 42.47%ModerateModerate sensitizer
42.47% ≤ mean depletion ≤ 100%HighStrong sensitizer

Signaling Pathway of Skin Sensitization

The primary mechanism of skin sensitization by p-phenylenediamine derivatives involves their oxidation to reactive intermediates that act as haptens. These haptens bind to skin proteins, forming hapten-protein conjugates that are recognized by the immune system.

G cluster_0 Initiation Phase cluster_1 Immune Response a N-phenyl-p-phenylenediamine sulfate penetrates the stratum corneum b Oxidation to reactive quinone-diimine intermediates a->b c Covalent binding to skin proteins (Haptenation) b->c d Formation of Hapten-Protein Conjugates c->d e Uptake and processing by Langerhans cells (Antigen Presenting Cells) d->e f Migration of Langerhans cells to lymph nodes e->f g Presentation of hapten-peptide complex to naive T-cells f->g h Proliferation and differentiation of hapten-specific T-cells g->h i Sensitization established h->i

Caption: Simplified signaling pathway of skin sensitization by p-phenylenediamine derivatives.

Hair Dye Development and Evaluation Workflow

G a Market Research and Concept Definition b Raw Material Sourcing and Qualification a->b c Formulation Development (Dye Cream and Developer) b->c d Benchtop Formulation and Initial Swatch Testing c->d e Performance Testing (Color Fastness, On-head studies) d->e f Stability Testing (Accelerated and Real-time) d->f g Safety Assessment (In vitro sensitization, Patch testing) d->g h Scale-up and Process Validation e->h f->h g->h i Packaging Compatibility Testing h->i j Regulatory Compliance and Dossier Preparation i->j k Product Launch j->k

Caption: General workflow for the development and evaluation of a new hair dye product.

References

Application Notes and Protocols: Synthesis of 6PPD Antiozonant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a highly effective antiozonant and antioxidant used extensively in the rubber industry to protect materials from degradation by ozone and oxidative stress.[1][2] Its primary application is in the manufacturing of tires, where it enhances durability and safety by preventing cracking of the rubber.[3][4] The synthesis of 6PPD is a critical process for ensuring a high-purity product with optimal performance. These application notes provide detailed protocols for the synthesis of 6PPD, summarize key quantitative data, and illustrate the reaction pathways and its mechanism of action as an antiozonant.

Synthesis of 6PPD

The industrial synthesis of 6PPD is primarily achieved through the reductive amination of 4-aminodiphenylamine (4-ADPA) with methyl isobutyl ketone (MIBK).[5] An alternative prominent method involves the reductive amination of p-phenylenediamine (PPD) with MIBK.[1] These processes are typically conducted under catalytic hydrogenation conditions.

Experimental Protocols

Method 1: Reductive Amination of 4-Aminodiphenylamine (4-ADPA) with Methyl Isobutyl Ketone (MIBK)

This method is a widely used industrial process for producing 6PPD.

Materials:

  • 4-Aminodiphenylamine (4-ADPA)

  • Methyl isobutyl ketone (MIBK)

  • Platinum on carbon catalyst (Pt/C, 5% Pt)[6]

  • Hydrogen gas (H₂)

  • Toluene (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 4-ADPA and MIBK. The molar ratio of 4-ADPA to MIBK should be optimized for the specific reaction conditions, but a ratio of 1:1.2 to 1:1.5 is common to drive the reaction towards the product.

  • Catalyst Addition: Add the 5% Pt/C catalyst to the mixture. The catalyst loading is typically in the range of 1-5% by weight of the 4-ADPA.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen. Pressurize the reactor with hydrogen to 15 bar.[6]

  • Reaction Conditions: Heat the mixture to 80°C and maintain vigorous stirring.[6] The reaction is typically monitored by hydrogen uptake.

  • Reaction Completion and Work-up: Once hydrogen consumption ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification:

    • Add toluene to the reaction mixture to dissolve the product.[6]

    • Filter the mixture to remove the Pt/C catalyst.

    • Wash the organic phase with water to remove any water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to remove the toluene.

    • The crude 6PPD can be further purified by vacuum distillation or recrystallization to achieve high purity.

Method 2: Two-Step Reductive Alkylation of N-phenyl-p-phenylenediamine (PADPA) with MIBK

This method involves the initial formation of an imine followed by catalytic reduction.

Materials:

  • N-phenyl-p-phenylenediamine (PADPA)

  • Methyl isobutyl ketone (MIBK)

  • Diphenyl-sulfide modified Palladium on carbon catalyst (Pd-Ph₂S/C)[5]

  • Activated carbon catalyst[5]

  • Hydrogen gas (H₂)

Procedure:

  • Dehydration (Imine Formation):

    • In a reaction vessel, mix PADPA and MIBK.

    • Add an activated carbon catalyst to facilitate the dehydration reaction to form the corresponding imine.[5]

    • Heat the mixture to promote the condensation reaction, typically at a temperature between 120-140°C, while removing the water formed as an azeotrope.

  • Reduction (Hydrogenation):

    • After the complete formation of the imine, transfer the reaction mixture to a high-pressure autoclave.

    • Add the Pd-Ph₂S/C catalyst.[5]

    • Pressurize the reactor with hydrogen to 3 MPa (approximately 30 bar).[5]

    • Maintain the reaction temperature at 413 K (140°C) with constant stirring until the reaction is complete.[5]

  • Purification:

    • Follow a similar work-up and purification procedure as described in Method 1 (filtration of catalyst, solvent extraction, and vacuum distillation or recrystallization).

Quantitative Data

The efficiency of 6PPD synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data from reported synthesis protocols.

ParameterMethod 1 (Reductive Amination of 4-ADPA)Method 2 (Two-Step Reductive Alkylation of PADPA)Reference
Catalyst 5% Pt/CPd-Ph₂S/C[5][6]
Temperature 80°C140°C (Reduction Step)[5][6]
Pressure 15 bar (H₂)3 MPa (H₂)[5][6]
Conversion Not explicitly stated, but high yield suggests high conversion100% (of PADPA)[5]
Selectivity Not explicitly stated>97.4% (for 6PPD)[5]
Yield 99.4%Not explicitly stated, but high conversion and selectivity suggest high yield[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 6PPD via reductive amination.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Reactant1 4-Aminodiphenylamine (4-ADPA) Reaction Reductive Amination Reactant1->Reaction Reactant2 Methyl Isobutyl Ketone (MIBK) Reactant2->Reaction Filtration Catalyst Filtration Reaction->Filtration Catalyst Catalyst (e.g., Pt/C or Pd/C) Catalyst->Reaction Hydrogen Hydrogen (H₂) Hydrogen->Reaction Conditions High Temperature & High Pressure Conditions->Reaction Extraction Solvent Extraction Filtration->Extraction Distillation Vacuum Distillation Extraction->Distillation Product High-Purity 6PPD Distillation->Product

Caption: General workflow for the synthesis of 6PPD.

Mechanism of Action: Antiozonant Activity

6PPD protects rubber from ozone degradation through a chemical scavenging mechanism. The following diagram illustrates the key steps in the reaction of 6PPD with ozone.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway PPD 6PPD Intermediate1 Hydroxylated PPD Intermediate PPD->Intermediate1 Ozone Attack on Aromatic Ring Ozone Ozone (O₃) Ozone->Intermediate1 Intermediate2 6PPD Hydroquinone Ozone->Intermediate2 Intermediate1->Intermediate2 Further Reaction with Ozone Product 6PPD-Quinone Intermediate2->Product Oxidation

Caption: Simplified reaction pathway of 6PPD with ozone.

Conclusion

The synthesis of 6PPD is a well-established industrial process, with reductive amination being a key method for achieving high yields and purity. The provided protocols offer a foundation for laboratory and pilot-scale synthesis. Understanding the reaction parameters and the mechanism of action is crucial for optimizing the performance of 6PPD as a rubber antiozonant and for the development of future, more environmentally benign alternatives. Researchers should adhere to strict safety protocols when working with high-pressure hydrogenation and hazardous chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminodiphenylamine (4-ADPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 4-Aminodiphenylamine (4-ADPA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Yield of 4-ADPA in Aniline-Nitrobenzene Condensation

Q: My 4-ADPA yield is significantly lower than expected when reacting aniline with nitrobenzene. What are the common causes and how can I improve it?

A: Low yields in this condensation reaction are frequently linked to several factors. Here's a breakdown of potential causes and solutions:

  • Presence of Protic Materials (e.g., Water): Water can negatively impact the reaction. It is crucial to control the amount of protic material in the reaction mixture.[1][2][3]

    • Solution: Conduct the reaction under anhydrous or near-anhydrous conditions.[4] This can be achieved by using a desiccant, azeotropic distillation to remove water, or by carefully drying all reagents and solvents before use.[3]

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role in both reaction rate and byproduct formation.

    • Solution: The optimal temperature range is typically between 20°C and 150°C, with a preferred range of 50°C to 90°C.[5] Exceeding 90°C can lead to increased side reactions.[5] Experiment within this range to find the optimal temperature for your specific setup.

  • Incorrect Base or Catalyst Concentration: The choice and concentration of the base are crucial for activating the reagents.

    • Solution: A complex base catalyst, often comprising a tetraalkylammonium hydroxide and an alkali metal hydroxide, is commonly used.[5] The molar ratio of the hydroxide ion in the catalyst to nitrobenzene should be in the range of 1:4 to 4:1.[5] Ensure the base is fully dissolved and homogeneously mixed.

  • Formation of Byproducts: The formation of byproducts such as azobenzene, 4-nitrodiphenylamine, and phenazine can significantly reduce the yield of the desired 4-nitrosodiphenylamine intermediate, and consequently 4-ADPA.[1][5][6]

    • Solution: Lowering the reaction temperature can minimize the formation of azobenzene.[3] The ratio of aniline to nitrobenzene can also be adjusted; a higher ratio of aniline to nitrobenzene favors the formation of 4-nitrosodiphenylamine over 4-nitrodiphenylamine.[1]

Issue 2: Poor Selectivity and Formation of Multiple Byproducts

Q: My reaction is producing a complex mixture with significant amounts of azobenzene and other impurities. How can I improve the selectivity towards 4-ADPA?

A: Improving selectivity requires careful control over reaction conditions and reagent ratios.

  • Control of Reaction Atmosphere: The presence of oxygen can promote the formation of azobenzene.

    • Solution: Running the reaction under anaerobic (oxygen-free) conditions can reduce the formation of azobenzene.[1][3] This can be achieved by purging the reaction vessel with an inert gas like nitrogen or argon.

  • Solvent Choice: The solvent can influence the reaction pathway and selectivity.

    • Solution: While aniline often serves as both a reactant and a solvent, using a co-solvent like DMSO has been shown to reduce azobenzene formation when the reaction is conducted aerobically.[1][7]

  • Molar Ratio of Reactants: The ratio of aniline to nitrobenzene influences the relative formation of 4-nitrosodiphenylamine and 4-nitrodiphenylamine.

    • Solution: A higher molar ratio of aniline to nitrobenzene generally favors the formation of 4-nitrosodiphenylamine.[1] Conversely, a higher concentration of nitrobenzene leads to more 4-nitrodiphenylamine.[1] Adjusting this ratio can help steer the reaction towards the desired intermediate.

Issue 3: Inefficient Hydrogenation of Intermediates

Q: The hydrogenation of the 4-nitrodiphenylamine/4-nitrosodiphenylamine mixture to 4-ADPA is slow or incomplete. What could be the problem?

A: Inefficient hydrogenation can be due to catalyst issues or suboptimal reaction conditions.

  • Catalyst Activity: The hydrogenation catalyst can become deactivated.

    • Solution: Ensure you are using a high-quality catalyst, such as platinum-on-carbon (Pt/C) or Raney nickel.[1][7][8] Catalyst deactivation can be caused by impurities in the reaction mixture.[5] Proper workup and purification of the intermediate mixture before hydrogenation may be necessary. A palladium/carbon catalyst is also an effective option.[9]

  • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or temperature can lead to slow reaction rates.

    • Solution: The hydrogenation is typically carried out at elevated temperatures (e.g., 80°C) and hydrogen pressures (e.g., 100 to 340 psig).[1][7] Ensure your equipment is rated for these conditions and that the hydrogen supply is adequate. For Raney nickel, the temperature range is generally 20°C to 150°C.[8]

  • Solvent for Hydrogenation: The choice of solvent can impact the efficiency of the hydrogenation.

    • Solution: Suitable solvents for the hydrogenation step include xylene, aniline, or mixtures thereof.[1][7] Water can also be used as a solvent in some cases.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main industrial synthesis routes for 4-Aminodiphenylamine?

A1: The most common industrial routes for 4-ADPA synthesis are:

  • Condensation of Aniline and Nitrobenzene: This method involves the reaction of aniline and nitrobenzene in the presence of a strong base to form 4-nitrosodiphenylamine and 4-nitrodiphenylamine, which are then hydrogenated to 4-ADPA.[1][5] This is considered a greener chemistry approach as it avoids halogenated starting materials.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the amination of an aryl halide (like 4-chloroaniline) with an amine.[10][11] It is a versatile method for forming C-N bonds.[11]

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form aryl amines from aryl halides.[12] It typically requires higher temperatures than the Buchwald-Hartwig amination.[12]

  • Formanilide Method: This process uses formic acid and aniline to prepare formanilide, which then reacts with p-nitro-chlorobenzene. The resulting 4-nitrodiphenylamine is reduced to 4-ADPA.[5]

Q2: What is the role of the base in the aniline-nitrobenzene condensation reaction?

A2: The base, typically a strong base like tetramethylammonium hydroxide (TMAH) or a mixture of alkali metal hydroxides, plays a crucial role in deprotonating aniline, making it a more potent nucleophile to attack the electron-deficient nitrobenzene.[1][5] The control of the amount of protic material is critical as it can affect the activity of the base.[1]

Q3: Can the reaction be performed in a one-pot procedure?

A3: Yes, a one-pot synthesis of 4-ADPA from aniline and nitrobenzene has been reported. This process involves the initial condensation reaction followed by the direct reduction of the crude reaction mixture in the same vessel, often using a Raney Ni-Al alloy and aluminum powder in an aqueous alkaline solution.[4] This approach can achieve high yields (up to 94%) and allows for the recycling of unreacted starting materials.[4]

Q4: How can I minimize the formation of tar and other distillation residues during product purification?

A4: The formation of tar during the fractional distillation of 4-ADPA is often caused by the presence of azobenzene in the reaction mass.[6] Reducing the amount of azobenzene before distillation can significantly decrease tar formation. This can be achieved by optimizing the initial condensation reaction to minimize azobenzene production or by a reductive treatment of the crude product to convert azobenzene to aniline before distillation.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Aniline-Nitrobenzene Condensation Yields

ParameterCondition ACondition BCondition CImpact on YieldReference
Solvent Aniline (anaerobic)DMSO (aerobic)DMF (aerobic)DMSO can reduce azobenzene formation aerobically.[1][3]
Temperature 23°C50°C80°CHigher temperatures can increase reaction rate but also byproduct formation.[1]
Base Tetramethylammonium hydroxideSodium hydroxidePotassium t-butoxideStrong, non-protic bases are generally preferred.[1]
Aniline:Nitrobenzene Ratio HighLow-A higher ratio favors 4-nitrosodiphenylamine formation.[1]
Nitrobenzene Conversion 97%--High conversion is achievable with optimized conditions.[6]
Product Selectivity (at 97% conversion) 4-NODPA: 66.5%, 4-NDPA: 13%, Azobenzene: 19.6%--Illustrates the distribution of major products and byproducts.[6]

Table 2: Comparison of Hydrogenation Conditions for 4-ADPA Synthesis

ParameterCondition 1 (Pt/C)Condition 2 (Raney Ni)
Catalyst Platinum-on-carbonRaney nickel
Temperature ~80°C20°C - 150°C (preferred 60°C - 120°C)
Pressure 100 - 340 psig H₂Up to 50 atmospheres H₂
Solvent Xylene, Aniline, or mixturesWater-immiscible solvents (e.g., aniline, toluene)
Reported Yield 97% (based on intermediates)83% - 88%
Reference [1][2][8]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminodiphenylamine via Aniline-Nitrobenzene Condensation and Hydrogenation

Part A: Condensation

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add aniline (excess) and nitrobenzene.

  • Solvent and Base Addition: Add a suitable solvent such as dimethyl sulfoxide (DMSO).[1] In a separate container, prepare the base solution, for example, by dissolving tetramethylammonium hydroxide dihydrate in the solvent.

  • Reaction Execution: Add the base solution to the aniline-nitrobenzene mixture. Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for several hours (e.g., 5 hours).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique like HPLC to determine the consumption of nitrobenzene and the formation of 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (p-NDPA).[1]

Part B: Hydrogenation

  • Reaction Setup: Transfer the reaction mixture from Part A to a high-pressure autoclave.

  • Catalyst Addition: Add a hydrogenation catalyst, such as 1% Pt/carbon.[2]

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 150 psig). Heat the mixture to the reaction temperature (e.g., 80°C) with stirring.[2]

  • Completion and Work-up: Monitor the hydrogen uptake. Once the reaction is complete (typically within 30 minutes), cool the autoclave, vent the hydrogen, and filter the catalyst.[2] The resulting solution contains 4-ADPA, which can be purified by distillation or recrystallization.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Note: This is a general protocol for the coupling reaction which is a key step in one of the synthesis routes for 4-ADPA.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., tBu₃P·HBF₄), and a base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add the aryl halide (e.g., 4-chloroaniline derivative) and the amine to the flask, followed by a dry, degassed solvent (e.g., toluene).

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere for a specified time (e.g., 16 hours).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane), filter, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired amine.

Mandatory Visualization

Synthesis_Pathways cluster_main Main Synthesis Routes for 4-Aminodiphenylamine Aniline_NB Aniline + Nitrobenzene Intermediates 4-Nitrosodiphenylamine & 4-Nitrodiphenylamine Aniline_NB->Intermediates Base Catalyst (e.g., TMAH) ADPA1 4-Aminodiphenylamine Intermediates->ADPA1 Hydrogenation (e.g., Pt/C, H₂) ArylHalide Aryl Halide (e.g., 4-chloronitrobenzene) Intermediate_BH 4-Nitrodiphenylamine ArylHalide->Intermediate_BH Buchwald-Hartwig or Ullmann Coupling Aniline Aniline Aniline->Intermediate_BH Buchwald-Hartwig or Ullmann Coupling ADPA2 4-Aminodiphenylamine Intermediate_BH->ADPA2 Reduction (e.g., Na₂S)

Caption: Key synthesis pathways for 4-Aminodiphenylamine.

Experimental_Workflow Start Start: Reagent Preparation (Drying, Degassing) Reaction Condensation Reaction (e.g., Aniline + Nitrobenzene) Start->Reaction Monitoring1 In-process Monitoring (HPLC) Reaction->Monitoring1 Hydrogenation Hydrogenation of Intermediates Reaction->Hydrogenation Monitoring1->Reaction Adjust Conditions Monitoring2 Monitoring H₂ Uptake Hydrogenation->Monitoring2 Workup Reaction Work-up (Filtration, Extraction) Hydrogenation->Workup Monitoring2->Hydrogenation Continue Reaction Purification Product Purification (Distillation/Recrystallization) Workup->Purification Analysis Final Product Analysis (Purity, Yield) Purification->Analysis End End: Pure 4-ADPA Analysis->End

Caption: General experimental workflow for 4-ADPA synthesis.

References

Side reactions in the synthesis of 4-nitrodiphenylamine from aniline and nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrodiphenylamine from aniline and nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.

Issue Potential Cause(s) Recommended Action(s)
Low yield of 4-nitrodiphenylamine (4-NDPA) - Formation of significant amounts of side products such as 2-nitrodiphenylamine (2-NDPA), phenazine, azoxybenzene, and azobenzene.[1][2][3] - Suboptimal molar ratio of reactants.[1] - Inappropriate reaction temperature or solvent.[1]- To reduce 2-NDPA and phenazine formation, consider using carbanilide as a starting material in a reaction with nitrobenzene.[1] - Protect the amino group of aniline by reacting it with an anhydride or aromatic dibasic acid before the main reaction to prevent ortho-substitution and azobenzene formation.[2][4] - Carefully control the molar ratio of aniline to nitrobenzene. A higher proportion of nitrobenzene can favor 4-NDPA formation, but an excess should be avoided to minimize azoxybenzene.[1] - Optimize the reaction temperature, typically in the range of 50-80°C.[1] - Employ a suitable polar aprotic solvent like DMSO, which has been shown to improve the yield of 4-NDPA.[1]
Presence of 2-nitrodiphenylamine (2-NDPA) and/or Phenazine - Direct reaction of aniline at the ortho-position of nitrobenzene.[1] This is a common pathway for the formation of these impurities.- As mentioned, using carbanilide instead of aniline directly can significantly reduce the formation of these ortho-substituted byproducts.[1] - The Wohl-Aue reaction, the classic synthesis of phenazine, occurs between aniline and nitrobenzene; therefore, minimizing conditions that favor this reaction is key.[5][6]
Formation of Azoxybenzene - An excess of nitrobenzene in the reaction mixture.[1]- Maintain a carefully controlled molar ratio of aniline to nitrobenzene. Avoid using a large excess of nitrobenzene.
Formation of Azobenzene - Condensation of two molecules of aniline.[2][4]- Protecting the amino group of aniline prior to the reaction can prevent this self-condensation.[2][4] - Azobenzene can be hydrogenated back to aniline and reused, offering a recycling pathway if its formation cannot be completely avoided.[1]
Complex product mixture, difficult to purify - Multiple side reactions occurring simultaneously.- Employing a robust catalytic system, such as a composite alkali catalyst, can improve selectivity and lead to a cleaner reaction profile with a nitrobenzene conversion rate exceeding 99% and selectivity for the desired product greater than 97%.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of 4-nitrodiphenylamine from aniline and nitrobenzene?

A1: The main side products include 2-nitrodiphenylamine (2-NDPA), phenazine, azoxybenzene, and azobenzene.[1][2][3] The formation of 2-NDPA and phenazine results from the attack of aniline on the ortho-position of nitrobenzene.[1] Azoxybenzene can form when there is an excess of nitrobenzene, while azobenzene arises from the condensation of two aniline molecules.[1][2][4]

Q2: How does the molar ratio of aniline to nitrobenzene affect the reaction?

A2: The molar ratio is a critical parameter. A higher proportion of aniline tends to increase the selectivity towards 4-nitrosodiphenylamine (4-NODPA). Conversely, a higher proportion of nitrobenzene favors the formation of 4-nitrodiphenylamine (4-NDPA), but an excessive amount can lead to the increased formation of azoxybenzene as a byproduct.[1]

Q3: What is the role of the base in this reaction?

A3: A base, such as sodium hydroxide or tetramethylammonium hydroxide (TMA(OH)), is crucial for the condensation reaction to proceed.[1][3] The base facilitates the deprotonation of aniline, making it a more potent nucleophile to attack the electron-deficient nitrobenzene ring.

Q4: Are there alternative starting materials to aniline that can reduce side reactions?

A4: Yes, using carbanilide in place of aniline can significantly reduce the formation of 2-NDPA and phenazine.[1] Another approach is to protect the amino group of aniline by reacting it with an anhydride or an aromatic dibasic acid. This protection increases steric hindrance at the ortho position and prevents the self-condensation of aniline to form azobenzene.[2][4]

Q5: What reaction conditions are recommended for optimal yield and selectivity?

A5: Optimal conditions often involve a reaction temperature between 50°C and 80°C.[1] The choice of solvent is also important, with polar aprotic solvents like DMSO, DMF, or NMP being preferred, and DMSO often providing the highest yield of 4-NDPA.[1] The use of a phase transfer catalyst, such as crown ether, in conjunction with an inorganic base can also be beneficial.

Quantitative Data Summary

The following table summarizes quantitative data from a representative experimental setup.

Product Relative Yield (%)
4-Nitrodiphenylamine (4-NDPA)43%
4-Nitrosodiphenylamine (4-NODPA)31%
4-Aminodiphenylamine (4-ADPA)19%
Azobenzene7%
AzoxybenzeneTrace
Nitrobenzene Conversion: 92%[3]

Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitrodiphenylamine and 4-Nitrosodiphenylamine

This protocol is based on a one-pot procedure described in the literature.[3]

  • Reaction Setup: To a stirred mixture of a 25 wt% aqueous solution of tetramethylammonium hydroxide (1.8 g, 4.9 mmol) and sodium hydroxide (2.9 g, 70 mmol), add aniline (5 mL, 54 mmol) and nitrobenzene (0.5 mL, 4.9 mmol).

  • Reaction Execution: A dark purple solution will form immediately. Heat the reaction mixture at 80°C for 2 hours with continuous stirring.

  • Analysis: After the reaction period, the mixture can be analyzed by Gas Chromatography (GC) to determine the relative yields of the products and the conversion of nitrobenzene.

Visualizations

Reaction Pathway and Side Reactions

Side_Reactions Aniline Aniline Product 4-Nitrodiphenylamine Aniline->Product Desired Reaction Side_Product_1 2-Nitrodiphenylamine Aniline->Side_Product_1 Ortho Attack Side_Product_4 Azobenzene Aniline->Side_Product_4 Aniline Self-Condensation Nitrobenzene Nitrobenzene Nitrobenzene->Product Nitrobenzene->Side_Product_1 Side_Product_3 Azoxybenzene Nitrobenzene->Side_Product_3 Excess Nitrobenzene Side_Product_2 Phenazine Side_Product_1->Side_Product_2 Further Reaction

Caption: Main reaction and formation of key side products.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield of 4-NDPA Check_Byproducts Analyze for Byproducts Start->Check_Byproducts Ortho_Products High 2-NDPA / Phenazine? Check_Byproducts->Ortho_Products Yes Optimize_Conditions Optimize Temperature, Solvent, and Catalyst Check_Byproducts->Optimize_Conditions No Azo_Products High Azoxybenzene / Azobenzene? Ortho_Products->Azo_Products No Action_Ortho Use Carbanilide or Protect Aniline's Amino Group Ortho_Products->Action_Ortho Yes Action_Azo Adjust Aniline/Nitrobenzene Ratio Azo_Products->Action_Azo Yes Azo_Products->Optimize_Conditions No

References

Technical Support Center: Purification of Crude 4-Aminodiphenylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Aminodiphenylamine sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-Aminodiphenylamine (4-ADPA) sulfate?

A1: Crude 4-Aminodiphenylamine (4-ADPA) sulfate can contain several impurities stemming from its synthesis, which typically involves the reaction of aniline with nitrobenzene followed by reduction.[1][2][3] Common impurities include:

  • Unreacted Starting Materials: Aniline

  • Intermediates: 4-Nitrodiphenylamine, 4-Nitrosodiphenylamine

  • Side-Products: Azobenzene, Phenazine, and various polymeric oxidation products.[4]

Q2: My crude this compound is highly colored (dark purple, brown, or black). What causes this and how can I remove the color?

A2: The coloration is typically due to the presence of oxidized species and conjugated impurities like azobenzene. These colored impurities can often be removed by treating a solution of the crude product with activated carbon.[5][6][7][8] The activated carbon adsorbs the colored molecules, which can then be removed by filtration.[7][8]

Q3: What is a suitable solvent for the recrystallization of this compound?

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the percentage of the main component and quantifying residual impurities.[1][15] Other methods include Gas Chromatography (GC) after derivatization, and Thin Layer Chromatography (TLC) for a more qualitative assessment.[2][16] The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent at low temperatures.2. Too much solvent was used.3. Premature crystallization during hot filtration.1. Adjust the solvent system. If using an ethanol/water mixture, try increasing the proportion of water (the anti-solvent).2. Use the minimum amount of hot solvent necessary to dissolve the crude product.3. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.[17]
Product "Oils Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the compound, or there is a high concentration of impurities, depressing the melting point.[17]1. Switch to a lower-boiling point solvent.2. Add a small amount of a solvent in which the compound is more soluble to keep it in solution at a slightly lower temperature.3. Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.
Persistent Color After Activated Carbon Treatment 1. Insufficient amount of activated carbon was used.2. The contact time with the activated carbon was too short.3. The impurities are not effectively adsorbed by carbon.1. Increase the amount of activated carbon used (e.g., from 1-2% w/w to 3-5% w/w relative to the crude product).2. Increase the stirring/reflux time after adding the activated carbon.3. Consider an alternative decolorizing agent or a chemical treatment. For some aromatic amines, a wash with a dilute solution of a reducing agent can help remove colored oxidation products.
Crystals Do Not Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used).2. The solution is cooling too slowly, or nucleation is not initiated.1. Evaporate some of the solvent to increase the concentration of the product.2. Scratch the inside of the flask with a glass rod to create nucleation sites.[13] Add a seed crystal of pure this compound. Cool the solution in an ice bath to induce crystallization.[13]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of a pre-mixed solvent of ethanol and water (a good starting ratio is 3:1 ethanol:water). Heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the weight of the crude product).[8] Swirl the flask and gently heat it again for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove the activated carbon and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Quantitative Data (Example):

ParameterValue
Starting Material10.0 g of crude this compound (Purity: ~85%)
Recrystallization Solvent~100-150 mL of 3:1 Ethanol:Water
Activated Carbon0.2 g
Yield of Purified Product7.5 - 8.0 g
Purity of Final Product>98% (as determined by HPLC)

Note: These values are illustrative and may vary depending on the purity of the starting material and the specific conditions used.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for removing neutral impurities from the amine salt.

Materials:

  • Crude this compound

  • Deionized water

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • An organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Concentrated sulfuric acid

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution and Basification: Dissolve the crude this compound in deionized water. Place the solution in a separatory funnel and slowly add aqueous sodium hydroxide solution until the pH is basic (pH > 10). This will convert the amine sulfate salt to the free amine, which may precipitate or form an oily layer.

  • Extraction of Free Amine: Extract the aqueous solution with an organic solvent (e.g., dichloromethane) three times. Combine the organic layers. The neutral impurities will be extracted along with the free amine.

  • Washing: Wash the combined organic layers with deionized water to remove any residual base.

  • Re-formation of the Sulfate Salt: In a clean flask, cool the organic solution containing the free amine in an ice bath. Slowly add a stoichiometric amount of dilute sulfuric acid with stirring. The this compound will precipitate out of the organic solvent.

  • Isolation and Drying: Collect the precipitated sulfate salt by vacuum filtration, wash with a small amount of the cold organic solvent, and dry in a vacuum oven.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude 4-ADPA Sulfate dissolve Dissolve in hot Ethanol/Water crude->dissolve decolorize Add Activated Carbon (if necessary) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry

Caption: Recrystallization workflow for this compound.

acid_base_extraction cluster_extraction Acid-Base Extraction Workflow crude_sulfate Crude 4-ADPA Sulfate in Water basify Add NaOH to form Free Amine (4-ADPA) crude_sulfate->basify extract Extract with Organic Solvent basify->extract organic_phase Organic Phase (4-ADPA + Neutral Impurities) extract->organic_phase aqueous_phase Aqueous Phase (Ionic Impurities) extract->aqueous_phase acidify Add H2SO4 to Precipitate Sulfate Salt organic_phase->acidify isolate_dry Isolate and Dry Purified 4-ADPA Sulfate acidify->isolate_dry

Caption: Acid-Base extraction workflow for purification.

References

Overcoming solubility issues of 4-Aminodiphenylamine sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the experimental use of 4-Aminodiphenylamine sulfate, with a focus on overcoming its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4-Aminodiphenylamine and its sulfate salt?

4-Aminodiphenylamine (4-ADPA) as a free base is an organic compound with limited water solubility. Its sulfate salt is generally more water-soluble, but challenges can still arise. The free base is soluble in various organic solvents and acidic or alkaline solutions[1].

Data Summary: Solubility of 4-Aminodiphenylamine (Free Base)

Solvent Solubility Temperature pH Reference
Water 0.6 g/L 20°C 8.9 (for 0.5 g/L solution) [1]
Water 500 mg/L 20°C 8.9 [2]
Ethanol 10 mg/mL - - [1]
Ether Soluble - - [1]
Acidic Solutions Soluble - - [1]
Alkaline Solutions Soluble - - [1]

| Acetonitrile | 1000 µg/mL | - | - |[2] |

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What steps should I take?

Difficulty in dissolving this compound is a common issue. Follow this systematic approach to identify and solve the problem.

G start Start: Undissolved 4-ADPA Sulfate check_purity 1. Verify Compound Purity & Age start->check_purity sonicate 2. Apply Mechanical Force: Sonicate or Vortex check_purity->sonicate Purity OK heat 3. Gentle Heating (e.g., 30-40°C water bath) sonicate->heat adjust_ph 4. Adjust pH heat->adjust_ph acid Lower pH slightly (e.g., with dilute HCl) adjust_ph->acid Try Acidic base Raise pH slightly (e.g., with dilute NaOH) adjust_ph->base Try Basic cosolvent 5. Consider a Co-solvent (e.g., small % of DMSO/Ethanol) acid->cosolvent base->cosolvent end_success Result: Solubilized cosolvent->end_success end_fail Result: Insoluble (Re-evaluate solvent system) cosolvent->end_fail

Caption: Troubleshooting workflow for dissolving this compound.
Q3: My compound precipitates out of solution during my experiment or upon storage. How can I prevent this?

Precipitation is often caused by changes in the solution's physical or chemical properties. Key factors include temperature fluctuations, pH shifts, solvent evaporation, or exceeding the solubility limit.

Troubleshooting Guide: Unwanted Precipitation

Issue Potential Cause Recommended Solution
Precipitation upon cooling The solution was prepared at an elevated temperature and is now supersaturated at room/refrigeration temperature. Prepare the solution at the temperature of the experiment. If heating is required for dissolution, do not exceed the concentration that is stable at the final storage/use temperature.
Precipitation after pH adjustment The pH of the solution has shifted to a point where the compound is less soluble. The pKa of 4-ADPA is predicted to be around 5.2[1]. Ensure your buffer has sufficient capacity to maintain the target pH. Store solutions in tightly sealed containers to prevent absorption of atmospheric CO₂, which can lower pH.
Crystals form over time Solvent (especially water) has evaporated, increasing the compound's concentration beyond its solubility limit. Use tightly sealed vials (e.g., with Parafilm) for storage. For long-term storage, consider storing at a lower concentration or as a solid.

| Precipitation after adding other reagents | The new reagent changes the properties of the solvent system (e.g., "salting out" effect or common ion effect). | Test the compatibility of all reagents beforehand in a small-scale pilot experiment. Add new reagents slowly while stirring. |

Q4: How stable is this compound in solution, and what can cause it to degrade?

The stability of the compound can be compromised by several factors. 4-Aminodiphenylamine is incompatible with strong oxidizing agents and strong acids[1]. Related sulfonamide compounds are known to undergo degradation under hydrolytic, oxidative, and photolytic stress[3].

G center 4-ADPA Sulfate Solution Stability ph pH Extremes center->ph light Light Exposure (especially UV) center->light oxidants Oxidizing Agents center->oxidants temp High Temperature center->temp degradation Degradation / Precipitation ph->degradation light->degradation oxidants->degradation temp->degradation

Caption: Key factors that can affect the stability of 4-ADPA sulfate in solution.

To maximize stability:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Control pH: Use a well-buffered system within a neutral to slightly acidic pH range.

  • Avoid Contaminants: Ensure solvents and containers are free of strong oxidizing agents.

  • Store Properly: For long-term storage, keep solutions at 4°C or frozen at -20°C, and consider purging with an inert gas like nitrogen or argon to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol outlines a general method for preparing a stock solution, incorporating troubleshooting steps.

  • Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add approximately 80% of the final desired volume of your chosen aqueous buffer (e.g., PBS, Tris).

  • Dissolution:

    • Stir the mixture using a magnetic stir bar at room temperature.

    • If the powder does not fully dissolve after 10-15 minutes, sonicate the solution in a water bath for 5-10 minute intervals.

    • If solubility is still an issue, gently warm the solution in a water bath to 30-40°C while stirring. Avoid boiling.

  • Finalization & Storage:

    • Once the solid is fully dissolved, allow the solution to cool to room temperature.

    • Adjust the volume to the final desired level with the buffer.

    • Sterile-filter the solution through a 0.22 µm filter if required for your application.

    • Store in a tightly sealed, light-protected container at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: General Method for HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying this compound. This method is based on typical procedures for related aromatic amines[4].

  • Instrumentation & Columns:

    • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile and water (containing a buffer like 0.1% formic acid or 10 mM ammonium acetate to control pH and improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Scan for optimal absorbance; ~265 nm is a good starting point[4].

    • Injection Volume: 5-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a small amount of the initial mobile phase or HPLC-grade water)[4].

    • Use sonication if necessary to ensure complete dissolution[4].

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

References

Technical Support Center: Synthesis of 4-Aminodiphenylamine (4-ADPA) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminodiphenylamine (4-ADPA) intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-aminodiphenylamine (4-ADPA) and its intermediates?

A1: The two most common industrial methods for synthesizing 4-ADPA intermediates are Nucleophilic Aromatic Substitution for Hydrogen (NASH) and Buchwald-Hartwig amination.[1]

  • Nucleophilic Aromatic Substitution for Hydrogen (NASH): This is considered a "green chemistry" approach as it avoids halogenated starting materials.[2] It involves the direct coupling of aniline and nitrobenzene in the presence of a strong base to form 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA) intermediates.[3] These intermediates are then reduced to 4-ADPA.[3]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It typically involves the reaction of an aryl halide, such as 4-chloronitrobenzene, with aniline to produce 4-NDPA, which is subsequently hydrogenated to 4-ADPA.[1][4]

Q2: What are the key intermediates in the synthesis of 4-ADPA?

A2: The key intermediates in the common synthetic routes to 4-ADPA are 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA).[3] These compounds are formed in the initial coupling step and are then reduced to the final 4-ADPA product.

Q3: What are the common side products in 4-ADPA synthesis, and how can they be minimized?

A3: Common side products include azobenzene, azoxybenzene, and phenazine.[5][6]

  • Azobenzene and Azoxybenzene: These can form from the coupling of nitrobenzene. Their formation can be minimized by controlling the reaction temperature and using anaerobic conditions.[7] In some processes, azobenzene can be hydrogenated back to aniline.[6]

  • Phenazine: This byproduct can also be formed during the coupling reaction.

Minimizing these byproducts is crucial for achieving high yields of the desired 4-ADPA intermediates. Optimization of reaction conditions, such as temperature, reaction time, and reactant stoichiometry, is key.

Troubleshooting Guides

Scenario 1: Low Yield of 4-NDPA/4-NODPA in Nucleophilic Aromatic Substitution for Hydrogen (NASH)

Problem: The coupling reaction of aniline and nitrobenzene is resulting in a low yield of the desired 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA) intermediates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Base Strength or Concentration The NASH reaction requires a strong base. Ensure the base (e.g., tetramethylammonium hydroxide - TMAH) is of high quality and used in the correct stoichiometric amount. The concentration of the base is a key factor in the reaction.[5]
Presence of Water The reaction is sensitive to the amount of protic material like water. Controlling the water content is crucial for high yields.[3] Consider using anhydrous solvents and reagents, or methods for water removal like azeotropic distillation.[7]
Suboptimal Reaction Temperature The reaction temperature significantly impacts both the reaction rate and the formation of byproducts. The optimal temperature is typically below 90°C.[8]
Incorrect Stoichiometry of Reactants An excess of aniline is often used to drive the reaction towards the desired products.[5]
Inefficient Mixing In a multiphase system, efficient mixing is essential for good mass transfer. Ensure adequate agitation throughout the reaction.
Scenario 2: Incomplete Reduction of 4-NDPA/4-NODPA to 4-ADPA

Problem: The hydrogenation of the 4-NDPA and 4-NODPA mixture to 4-ADPA is incomplete.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Deactivation The hydrogenation catalyst (e.g., Platinum on carbon, Raney Nickel) can be poisoned by impurities in the reaction mixture.[3][5] Ensure the intermediates are sufficiently pure before the reduction step.
Insufficient Hydrogen Pressure The reduction is typically carried out under hydrogen pressure. Ensure the pressure is maintained at the recommended level for the specific catalyst and reaction conditions.[5]
Suboptimal Temperature The hydrogenation reaction has an optimal temperature range. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to side reactions.
Poor Catalyst Dispersion Ensure the catalyst is well-dispersed in the reaction mixture to maximize its surface area and activity.

Data Presentation

Table 1: Effect of Base and Water Content on the Conversion of Nitrobenzene in NASH Reaction

EntryBaseWater (v/v%)Nitrobenzene Conversion (%)Total Yield of 4-NDPA, 4-NODPA, and 4-ADPA (%)
1TMAH~0>90>80
2NaOH~0LowerLower
3KOH~0LowerLower
4TMAH40>90>80

Data adapted from a study on one-pot synthesis of 4-ADPA. The study highlights that while the presence of some water can be tolerated, controlling the base is a key factor.[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-ADPA via NASH Reaction

This protocol is based on a reported convenient and economic preparation of 4-ADPA.[5]

Step 1: Coupling Reaction

  • To a stirred mixture of a 25 wt% aqueous solution of tetramethylammonium hydroxide (1.8 g, 4.9 mmol) and sodium hydroxide (2.9 g, 70 mmol), add aniline (5 mL, 54 mmol) and nitrobenzene (0.5 mL, 4.9 mmol).

  • A dark purple solution will form immediately.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • At this stage, the reaction mixture will contain 4-nitrodiphenylamine (4-NDPA), 4-nitrosodiphenylamine (4-NODPA), and some 4-ADPA.

Step 2: Reduction

  • To the reaction mixture from Step 1, add water (80 mL).

  • Gradually add Raney Ni-Al alloy (1 g, 27 mmol) and Al powder (1.5 g, 56 mmol) with water (55 mL) over 30 minutes.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • After cooling to room temperature, filter the reaction mixture through Celite and wash with dichloromethane (50 mL).

  • The resulting solution contains 4-ADPA and unreacted aniline.

Mandatory Visualization

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_reduction Step 2: Reduction start Aniline + Nitrobenzene + Base (TMAH/NaOH) reaction Heat to 80°C for 2h start->reaction Initial Mixture intermediates 4-NDPA, 4-NODPA, 4-ADPA Mixture reaction->intermediates Forms Intermediates add_reagents Add Water, Raney Ni-Al, Al powder intermediates->add_reagents Proceed to Reduction reduction_reaction Heat to 80°C for 3h add_reagents->reduction_reaction product 4-ADPA reduction_reaction->product Final Product

Caption: Experimental workflow for the one-pot synthesis of 4-ADPA.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of 4-NDPA/4-NODPA cause1 Insufficient Base problem->cause1 cause2 Presence of Water problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Incorrect Stoichiometry problem->cause4 solution1 Verify Base Strength & Concentration cause1->solution1 solution2 Use Anhydrous Reagents / Remove Water cause2->solution2 solution3 Optimize Temperature (e.g., <90°C) cause3->solution3 solution4 Use Excess Aniline cause4->solution4

Caption: Troubleshooting logic for low yield of 4-ADPA intermediates.

References

Technical Support Center: Wohl-Aue Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wohl-Aue reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for the synthesis of phenazines, with a focus on minimizing by-product formation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Wohl-Aue reaction, providing specific advice to reduce the formation of unwanted by-products.

Q1: My Wohl-Aue reaction is producing a significant amount of azoxy and/or azo compounds as by-products. How can I minimize these?

A1: The formation of azoxy and azo compounds is a common side reaction in the Wohl-Aue synthesis. These by-products, such as 2,2'-azoxydianisole and 2,2'-dichloroazobenzene, arise from the condensation of the nitroaromatic starting material with intermediate reduction products. To minimize their formation, consider the following strategies:

  • Temperature Control: High reaction temperatures can promote the formation of these over-reduction and condensation by-products. It is advisable to maintain the reaction temperature at the lowest effective level. A controlled, gradual increase in temperature might be necessary to initiate the reaction, but runaway temperatures should be avoided.

  • Base Selection and Concentration: The choice and concentration of the base are critical. While a strong base is necessary for the reaction to proceed, an excessively high concentration or a very strong base can accelerate the side reactions leading to azoxy and azo compounds. Consider using a slight excess of a moderately strong base like potassium hydroxide.

  • Stoichiometry of Reactants: Ensure a proper stoichiometric balance between the aromatic nitro compound and the aniline. An excess of the nitroaromatic compound can increase the likelihood of forming azoxy and azo by-products.

Q2: I am observing a low yield of the desired phenazine and a high amount of uncyclized 2-nitrodiphenylamine derivatives. What could be the cause and how can I improve the yield?

A2: The presence of uncyclized diphenylamine intermediates, such as 2-methoxy-2'-nitrodiphenylamine, indicates that the final cyclization step to form the phenazine ring is incomplete. Several factors can contribute to this issue:

  • Insufficient Temperature or Reaction Time: The cyclization step typically requires sufficient thermal energy. If the reaction temperature is too low or the reaction time is too short, the intermediate may not have enough energy to overcome the activation barrier for ring closure. A modest increase in temperature or prolonged reaction time could favor the formation of the phenazine product.

  • Choice of Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. A solvent that preferentially stabilizes the uncyclized intermediate could hinder the cyclization step. Experimenting with solvents of different polarities might be beneficial. For instance, using a non-polar solvent like benzene has been reported in some successful syntheses.

  • Steric Hindrance: Bulky substituents on either the aniline or the nitroaromatic reactant can sterically hinder the final ring-closing step. In such cases, more forcing conditions (higher temperature, longer reaction time) might be necessary, but this must be balanced against the increased risk of by-product formation.

Q3: My reaction is leading to extensive decomposition of the starting materials, resulting in a complex mixture and low yield. What are the likely causes?

A3: Extensive decomposition is often a sign of overly harsh reaction conditions.

  • Excessive Temperature: At very high temperatures (e.g., 95°C or higher), oxidative decomposition of the starting materials and products can become a significant issue. It is crucial to carefully control the reaction temperature and avoid overheating.

  • Strongly Oxidizing or Reducing Conditions: While the reaction involves redox processes, an imbalance can lead to decomposition. The presence of strong oxidizing or reducing impurities in the reactants or solvent can contribute to this. Ensure the purity of your starting materials and solvent.

Data Presentation: Influence of Reaction Conditions

While specific, comprehensive quantitative data for by-product distribution under varying conditions in the Wohl-Aue reaction is not extensively tabulated in the literature, the following tables summarize qualitative and semi-quantitative trends gathered from various sources.

Table 1: Effect of Temperature on Product Distribution

TemperatureDesired Phenazine YieldAzoxy/Azo By-product FormationUncyclized IntermediateDecomposition
LowLow to ModerateModerateHighLow
ModerateOptimalLow to ModerateLowLow
HighDecreasedHighLowHigh

Table 2: Potential Influence of Solvent Polarity on Reaction Outcome

Solvent PolarityPotential Effect on CyclizationPotential Effect on By-product SolubilityNotes
Non-polar (e.g., Benzene)May favor cyclization by destabilizing polar intermediates.May facilitate product isolation if by-products are less soluble.Historically used in Wohl-Aue reactions.
Polar Aprotic (e.g., DMF, DMSO)May stabilize polar intermediates, potentially hindering cyclization.May increase the solubility of all components, potentially complicating purification.
Polar Protic (e.g., Alcohols)May interfere with the base and form competing side products.Generally not recommended.

Table 3: Impact of Base Strength on the Wohl-Aue Reaction

Base StrengthRate of ReactionSelectivity for PhenazineBy-product Formation
Weak BaseVery Slow / No Reaction--
Moderately Strong Base (e.g., KOH, NaOH)FavorableGenerally GoodModerate
Very Strong Base (e.g., NaH, NaNH2)FastPotentially PoorCan be High

Experimental Protocols

The following is a generalized experimental protocol for the Wohl-Aue reaction, based on procedures described in the literature for the synthesis of substituted phenazines. Researchers should adapt this protocol to their specific substrates and optimize the conditions accordingly.

General Protocol for the Synthesis of a Substituted Phenazine

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline and the substituted nitroaromatic compound in a suitable solvent (e.g., benzene).

  • Addition of Base: While stirring the mixture, slowly add a powdered, moderately strong base (e.g., potassium hydroxide) in portions. The addition should be done carefully to control any initial exothermic reaction.

  • Reaction Heating: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature and reaction time will depend on the specific reactants and should be determined experimentally, monitoring the reaction progress by a suitable technique (e.g., TLC or GC). A typical reaction time is several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a large volume of water to dissolve the inorganic salts.

  • Product Isolation: The crude product, which is typically a solid, can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography. The choice of purification method will depend on the properties of the desired phenazine and the by-products. For instance, extraction with an acidic solution can be used to separate the basic phenazine product from neutral by-products.

Visualizations

Diagram 1: Simplified Wohl-Aue Reaction Mechanism

WohlAue cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_products Products & By-products A Aromatic Nitro Compound C Condensation & Reduction A->C Base B Aniline B->C D Uncyclized Diphenylamine Intermediate C->D Further Reaction F Azoxy/Azo By-products C->F Side Reactions E Phenazine (Desired Product) D->E Cyclization (Heat)

Caption: A simplified workflow of the Wohl-Aue reaction, highlighting the formation of key intermediates and by-products.

Diagram 2: Troubleshooting Logic for By-product Formation

Troubleshooting Start High By-product Formation Byproduct_Type Identify Major By-product(s) Start->Byproduct_Type Azoxy_Azo Azoxy/Azo Compounds Byproduct_Type->Azoxy_Azo Over-reduction/ Condensation Diphenylamine Uncyclized Diphenylamine Byproduct_Type->Diphenylamine Incomplete Cyclization Decomposition Decomposition Products Byproduct_Type->Decomposition Harsh Conditions Temp_Azoxy Reduce Reaction Temperature Azoxy_Azo->Temp_Azoxy Base_Azoxy Optimize Base Concentration Azoxy_Azo->Base_Azoxy Stoich_Azoxy Adjust Reactant Stoichiometry Azoxy_Azo->Stoich_Azoxy Temp_Diphenylamine Increase Temperature/Time Diphenylamine->Temp_Diphenylamine Solvent_Diphenylamine Screen Different Solvents Diphenylamine->Solvent_Diphenylamine Temp_Decomp Significantly Reduce Temperature Decomposition->Temp_Decomp Purity_Decomp Check Reactant/Solvent Purity Decomposition->Purity_Decomp

Caption: A troubleshooting flowchart to guide the reduction of specific by-products in the Wohl-Aue reaction.

Stability of 4-Aminodiphenylamine sulfate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Aminodiphenylamine sulfate under various storage conditions. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative stability data.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the handling, storage, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] A temperature of 2-8°C is recommended. The container should be tightly sealed to protect it from moisture and air. For the free amine form, storage at -20°C can ensure stability for at least four years.[2]

Q2: How sensitive is this compound to light?

A2: this compound is known to be sensitive to light. Exposure to UV or ambient light can lead to photodegradation. It is crucial to store the compound in amber or opaque containers to minimize light exposure.

Q3: What are the visible signs of degradation?

A3: Degradation of this compound, which is typically a light grey or off-white to bluish-purple crystalline powder, may be indicated by a noticeable change in color, such as darkening or the appearance of discoloration.[3] Any significant change in the physical appearance of the powder should be considered a potential sign of degradation.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways for this compound are oxidation and photodegradation. Oxidation can occur upon exposure to air, leading to the formation of colored impurities. Photodegradation is induced by exposure to light. Hydrolysis may also occur under conditions of high humidity.

Q5: Can I use this compound that has changed color?

A5: It is not recommended to use this compound that has visibly changed color. A color change is a strong indicator of degradation, which means the purity of the compound is compromised. Using degraded material can lead to inaccurate and unreliable experimental results. It is advisable to perform a purity analysis before using any material that shows signs of degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results using different batches of this compound. Degradation of older batches due to improper storage. Lot-to-lot variability.1. Check the appearance and certificate of analysis (CoA) of each batch. 2. Perform a purity test (e.g., HPLC) on all batches before use. 3. Ensure all batches have been stored under identical, recommended conditions.
The compound has darkened in color over time. Exposure to air (oxidation) and/or light (photodegradation).1. Discard the degraded material. 2. Review storage procedures. Ensure the container is tightly sealed and protected from light. 3. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for enhanced protection.
The compound has become clumpy or sticky. Absorption of moisture due to high humidity or an improperly sealed container.1. Dry the material in a desiccator under vacuum. 2. Re-test for purity before use. 3. Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Low assay values in a stability study. Significant degradation has occurred under the tested conditions.1. Verify the accuracy of the analytical method. 2. Re-evaluate the storage conditions. 3. If conducting a forced degradation study, the conditions may be too harsh.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various storage conditions. This data is representative of typical stability profiles for aromatic amine sulfates and should be used for guidance purposes. Actual stability will depend on specific storage conditions and batch-to-batch variability.

Table 1: Illustrative Long-Term Stability Data for this compound

Storage ConditionTime (Months)AppearanceAssay (%)Total Impurities (%)
2-8°C 0Off-white powder99.80.2
6No change99.70.3
12No change99.60.4
24No change99.50.5
36No change99.30.7
25°C / 60% RH 0Off-white powder99.80.2
6Slight discoloration99.10.9
12Slight discoloration98.51.5
24Yellowish tint97.22.8

Table 2: Illustrative Accelerated Stability Data for this compound

Storage ConditionTime (Months)AppearanceAssay (%)Total Impurities (%)
40°C / 75% RH 0Off-white powder99.80.2
1Slight yellowing98.91.1
3Yellowish powder97.52.5
6Yellow-brown powder95.84.2

Table 3: Illustrative Photostability Data for this compound

Exposure ConditionTime (Hours)AppearanceAssay (%)Total Impurities (%)
ICH Q1B Option 2 (Visible Light) 0Off-white powder99.80.2
100Slight darkening99.20.8
200Noticeable darkening98.61.4
ICH Q1B Option 2 (UV-A Light) 0Off-white powder99.80.2
100Significant darkening97.92.1
200Dark brown powder96.53.5

Experimental Protocols

Detailed methodologies for key experiments to assess the stability of this compound are provided below.

1. Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

2. Forced Degradation Studies

These studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours in a calibrated oven.

  • Photodegradation: Expose the solid sample to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light). A control sample should be protected from light.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Sample 4-Aminodiphenylamine sulfate Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Acid Acid Hydrolysis Dissolution->Acid Stress Conditions Base Base Hydrolysis Oxidation Oxidation (H2O2) Thermal Thermal Stress Photo Photostability HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Acquisition and Processing HPLC->Data Degradation_Profile Degradation Profile Data->Degradation_Profile Stability_Assessment Stability Assessment Degradation_Profile->Stability_Assessment

Caption: Workflow for Forced Degradation Study.

Logical_Relationship A Is the compound stored in a cool, dry, dark place? B Is the container tightly sealed? A->B Yes F Risk of Oxidation/ Photodegradation A->F No C Has the compound changed color? B->C Yes E High Likelihood of Stability B->E No D Is there clumping or stickiness? C->D No C->F Yes D->E No G Risk of Moisture Absorption D->G Yes H Perform Purity Analysis (e.g., HPLC) F->H G->H

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Troubleshooting 4-Nitrodiphenylamine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in the reduction of 4-nitrodiphenylamine to 4-aminodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in the catalytic hydrogenation of 4-nitrodiphenylamine?

A1: Low conversion rates are typically due to one or more of the following factors:

  • Catalyst Deactivation or Poisoning: The activity of the catalyst (e.g., Pd/C, Raney® Ni) can be diminished by impurities in the substrate, solvent, or hydrogen gas.[1]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. This can be due to insufficient reaction time, temperature, or hydrogen pressure.

  • Formation of Intermediates and Byproducts: The reduction of nitro groups proceeds through intermediates such as nitroso and hydroxylamine species.[2] The accumulation of these can lead to the formation of colored dimeric byproducts like azoxy and azo compounds, which can inhibit the catalyst and consume reactants.

  • Improper Reaction Conditions: Suboptimal temperature, pressure, solvent, or agitation can all lead to poor conversion rates.

  • Poor Catalyst Quality: The catalyst itself may be of low quality or may have degraded over time.

Q2: How can I determine if my catalyst is poisoned?

A2: Signs of catalyst poisoning include a sudden drop in hydrogen uptake, the reaction stalling before completion, or a noticeable decrease in the reaction rate compared to previous successful runs. Common poisons for palladium catalysts include sulfur and phosphorus compounds.[1]

Q3: What are the colored byproducts I am observing in my reaction mixture?

A3: The formation of colored byproducts, often yellow, orange, or red, is typically due to the presence of azoxy and azo compounds. These are formed from the condensation of intermediates like nitroso and hydroxylamine species. Their presence often indicates an incomplete reduction.

Q4: Can I reuse my catalyst?

A4: Both Pd/C and Raney® Nickel catalysts can often be recycled. However, their activity may decrease with each cycle due to gradual deactivation or poisoning. It is crucial to handle these pyrophoric catalysts with care, especially when dry.

Troubleshooting Guides

Issue 1: Low or No Conversion

Symptoms:

  • Little to no consumption of 4-nitrodiphenylamine as monitored by TLC, HPLC, or GC-MS.

  • Minimal or no hydrogen uptake.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Verify the activity of the catalyst with a standard reaction (e.g., hydrogenation of nitrobenzene). If inactive, use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation.
Catalyst Poisoning Purify the 4-nitrodiphenylamine substrate, solvents, and hydrogen gas. Common purification techniques include recrystallization of the substrate and passing solvents through a column of activated carbon or alumina.
Insufficient Hydrogen Ensure the hydrogen supply is adequate and that there are no leaks in the system. For reactions at atmospheric pressure, ensure a continuous flow or a balloon filled with hydrogen. For pressure reactions, verify the pressure gauge is working correctly.
Suboptimal Temperature The reduction of nitroaromatics is exothermic. However, an initial activation energy barrier may need to be overcome. Gradually increase the reaction temperature, monitoring for the initiation of hydrogen uptake. Be cautious, as excessive temperatures can lead to side reactions.
Issue 2: Reaction Starts but Does Not Go to Completion

Symptoms:

  • Initial hydrogen uptake is observed, but it plateaus before the theoretical amount is consumed.

  • Analysis of the reaction mixture shows the presence of starting material, the desired product, and potentially some intermediates.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Deactivation A gradual deactivation of the catalyst may be occurring. Consider adding a second portion of fresh catalyst to the reaction mixture.
Product Inhibition The product, 4-aminodiphenylamine, may be adsorbing to the catalyst surface and inhibiting further reaction. Increasing the catalyst loading may help to mitigate this effect.
Formation of Inhibitory Byproducts Intermediates or byproducts may be poisoning the catalyst. Improving reaction conditions (e.g., increasing hydrogen pressure) can help to minimize the accumulation of these species.
Insufficient Agitation In a heterogeneous catalytic reaction, efficient mixing is crucial. Ensure that the reaction mixture is being stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

Data Presentation

Table 1: Comparison of Common Catalysts for Nitro Group Reduction

FeatureRaney® NickelPalladium on Carbon (Pd/C)
Primary Active Metal NickelPalladium
Typical Form Fine gray powder, often as a slurry in water.Black powder, typically 5-10% Pd on activated carbon.
Reactivity High activity for the hydrogenation of various functional groups.Generally very high activity for nitro group reduction.
Selectivity Can be less chemoselective and may reduce other functional groups.Can be highly chemoselective with appropriate catalyst and conditions.
Cost LowerHigher
Pyrophoricity Highly pyrophoric when dry.Can be pyrophoric, especially when dry.

Table 2: Effect of a Sulfur-Containing Impurity on Catalytic Activity

The following data is for the reduction of a nitro compound using a palladium catalyst and is intended to be illustrative of the potential impact of sulfur poisoning.

Concentration of Thiophene (ppm)Conversion (%)
0100
1085
5040
100<10

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Nitrodiphenylamine
  • Preparation: In a suitable hydrogenation vessel, dissolve 4-nitrodiphenylamine (1 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C, or a slurry of Raney® Nickel) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge the system with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, HPLC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-aminodiphenylamine, which can be further purified by recrystallization or column chromatography.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point is 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 280 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Retention Times: The retention time of 4-nitrodiphenylamine will be longer than that of the more polar product, 4-aminodiphenylamine.

Visualizations

Reaction_Pathway cluster_side_reactions Side Reactions 4-Nitrodiphenylamine 4-Nitrodiphenylamine 4-Nitrosodiphenylamine 4-Nitrosodiphenylamine 4-Nitrodiphenylamine->4-Nitrosodiphenylamine [H] N-Phenyl-N-(4-aminophenyl)hydroxylamine N-Phenyl-N-(4-aminophenyl)hydroxylamine 4-Nitrosodiphenylamine->N-Phenyl-N-(4-aminophenyl)hydroxylamine [H] 4,4'-Azoxydiphenylamine 4,4'-Azoxydiphenylamine 4-Nitrosodiphenylamine->4,4'-Azoxydiphenylamine 4-Aminodiphenylamine 4-Aminodiphenylamine N-Phenyl-N-(4-aminophenyl)hydroxylamine->4-Aminodiphenylamine [H] N-Phenyl-N-(4-aminophenyl)hydroxylamine->4,4'-Azoxydiphenylamine 4,4'-Azodiphenylamine 4,4'-Azodiphenylamine 4,4'-Azoxydiphenylamine->4,4'-Azodiphenylamine [H]

Caption: Proposed reaction pathway for the reduction of 4-nitrodiphenylamine.

Troubleshooting_Workflow Start Low Conversion Rate Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Replace_Catalyst Replace_Catalyst Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_Materials Purify_Materials Check_Purity->Purify_Materials No Incomplete_Reaction Is the reaction incomplete? Check_Conditions->Incomplete_Reaction Yes Optimize_Conditions Optimize_Conditions Check_Conditions->Optimize_Conditions No Monitor_Longer Monitor_Longer Incomplete_Reaction->Monitor_Longer Extend reaction time/increase H2 pressure

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Efficient Hydrogenation of 4-Nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-nitrodiphenylamine (4-NDPA) to 4-aminodiphenylamine (4-ADPA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why is the conversion of 4-nitrodiphenylamine low?

Answer:

Low conversion of 4-nitrodiphenylamine (4-NDPA) can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.

  • Catalyst Activity: The catalyst may be inactive or have reduced activity. This can be due to:

    • Improper Activation: Raney® Nickel, for instance, requires a specific activation procedure to remove the aluminum and create a high surface area for catalysis.[1]

    • Catalyst Poisoning: Trace impurities in the reactants or solvent, such as sulfur or halogenated compounds, can poison noble metal catalysts like Palladium and Platinum.[2] Even the amine product can sometimes inhibit catalyst activity.

    • Poor Catalyst Quality: The purchased catalyst may be of low quality or have expired.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently.

    • Inadequate Temperature: The reaction temperature might be outside the optimal range for the specific catalyst being used.

    • Poor Agitation: Inefficient stirring can lead to poor mixing of the reactants, hydrogen, and catalyst, resulting in a lower reaction rate.

  • Substrate and Solvent Purity:

    • Impurities in 4-NDPA: The starting material may contain impurities that inhibit the catalyst.

    • Solvent Quality: The solvent may contain dissolved oxygen or other impurities that can deactivate the catalyst.

Question: What is causing the poor selectivity towards 4-aminodiphenylamine?

Answer:

Poor selectivity in the hydrogenation of 4-NDPA often results in the formation of undesired byproducts. Key factors influencing selectivity include:

  • Over-hydrogenation: This can lead to the formation of dicyclohexylamine or other saturated ring compounds. This is more likely to occur with highly active catalysts or at prolonged reaction times and high pressures.

  • Side Reactions: The intermediate nitroso and hydroxylamine species can undergo condensation reactions to form azoxy and azo compounds, which are common colored impurities.[3][4] The formation of these byproducts can be influenced by the catalyst choice and reaction conditions. For instance, the accumulation of hydroxylamines can be an issue, which can be mitigated by using specific promoters like Vanadium or by choosing a nickel catalyst.[2]

  • Hydrogenolysis: In some cases, cleavage of the C-N bond can occur, leading to the formation of aniline and other degradation products.

  • Reaction Conditions: The choice of solvent, temperature, and pressure can significantly impact selectivity. For example, the presence of methanol during hydrogenation with Raney Nickel has been reported to lead to the formation of undesired secondary products.[5]

Question: My catalyst seems to have deactivated during the reaction. What are the possible causes and how can I prevent this?

Answer:

Catalyst deactivation is a common issue in catalytic hydrogenation and can be caused by several factors:

  • Poisoning: As mentioned earlier, impurities in the reaction mixture can irreversibly bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur, halogens, and strong coordinating agents. Careful purification of reactants and solvents is crucial.

  • Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking the active sites.[6] This is more prevalent at higher temperatures.

  • Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area.

  • Leaching: The active metal may leach from the support into the reaction mixture, especially under acidic or basic conditions.

Prevention and Mitigation:

  • Purify Reactants and Solvents: Ensure high purity of 4-NDPA, hydrogen, and the solvent.

  • Catalyst Selection: Choose a catalyst that is robust for the specific reaction conditions. For example, some catalysts are more resistant to certain poisons.

  • Optimize Reaction Conditions: Operate at the lowest effective temperature and pressure to minimize side reactions and sintering.

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by controlled oxidation.

Question: How can I effectively remove the catalyst after the reaction?

Answer:

Proper removal of the heterogeneous catalyst is essential for product purity.

  • Filtration: The most common method is filtration through a suitable medium.

    • Celite® or Diatomaceous Earth: Using a pad of Celite® over filter paper is a standard and effective technique to remove finely divided catalysts like Pd/C and Raney® Nickel.[7]

    • Membrane Filtration: For industrial applications, membrane filtration can be employed to separate the catalyst.[8]

  • Caution with Pyrophoric Catalysts: Raney® Nickel and dry Pd/C can be pyrophoric and ignite upon exposure to air.[2] It is crucial to keep the catalyst wet with solvent during filtration and handling. The filter cake should never be allowed to dry in the air.

  • Inert Atmosphere: Perform the filtration under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the catalyst from coming into contact with oxygen.

Frequently Asked Questions (FAQs)

What are the most common catalysts for the hydrogenation of 4-nitrodiphenylamine?

Several catalysts are effective for the hydrogenation of 4-NDPA. The choice often depends on factors like cost, desired selectivity, and reaction conditions. Common catalysts include:

  • Raney® Nickel: A widely used, cost-effective catalyst for the hydrogenation of various functional groups, including nitro groups.[1] It is known for its high activity.[1]

  • Palladium on Carbon (Pd/C): A versatile and highly effective catalyst for nitro group reduction.[7] It often provides good selectivity under mild conditions.

  • Platinum on Carbon (Pt/C): Another highly active noble metal catalyst that can be used for this transformation.[9]

  • Supported Gold Catalysts: Gold nanoparticles supported on metal oxides have shown high chemoselectivity for the hydrogenation of functionalized nitroarenes.

What are the typical reaction conditions for this hydrogenation?

Reaction conditions can vary depending on the chosen catalyst and the scale of the reaction.

  • Temperature: Typically ranges from room temperature to around 100°C.[5]

  • Pressure: Can range from atmospheric pressure (using a hydrogen balloon) to higher pressures in an autoclave (e.g., up to 50 atm).[5][7]

  • Solvents: Common solvents include alcohols (ethanol, methanol), ethers (THF), and aromatic hydrocarbons (toluene). The choice of solvent can influence the reaction rate and selectivity.[5]

What are the potential side products in the hydrogenation of 4-NDPA?

Besides the desired product, 4-aminodiphenylamine, several side products can be formed:

  • Azoxy and Azo compounds: Formed from the condensation of intermediate nitroso and hydroxylamine species.[3]

  • Diphenylamine: Can be formed through C-N bond cleavage.[5]

  • Aniline: Also a product of C-N bond cleavage.

  • Over-hydrogenated products: Such as aminocyclohexyl-phenylamine if the aromatic ring is also reduced.

Is it possible to perform a catalytic transfer hydrogenation for this reaction?

Yes, catalytic transfer hydrogenation is a viable method for the reduction of 4-NDPA. This method uses a hydrogen donor molecule, such as propan-2-ol or formic acid, in the presence of a catalyst like Raney Nickel or Palladium, instead of gaseous hydrogen.[10] This can be a convenient and safer alternative to using high-pressure hydrogen gas.

Catalyst Performance Summary

CatalystSupportTemperature (°C)Pressure (atm)SolventConversion (%)Selectivity to 4-ADPA (%)Yield (%)Reference
Raney Nickel-10016Aniline/Toluene~100HighNot explicitly stated[5]
PlatinumCarbon80~10Water/Organic~100-97[9]
PalladiumCarbonAmbient1EthanolHighHighNot explicitly stated[7]

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

1. Hydrogenation using Raney® Nickel

This protocol is a general guideline based on typical procedures.

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel with the chosen reaction solvent three times to remove any residual storage solution.

  • Reaction Setup: To a stirred autoclave, add the 4-nitrodiphenylamine and the solvent (e.g., a mixture of toluene and aniline).[5]

  • Catalyst Addition: Add the washed Raney® Nickel to the reaction mixture under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 16 atm).[5] Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.[5]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing samples using techniques like TLC or HPLC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the autoclave with an inert gas.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The filter cake must be kept wet with solvent at all times to prevent it from catching fire.

  • Product Isolation: The 4-aminodiphenylamine can be isolated from the filtrate by solvent evaporation and further purification if necessary.

2. Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a typical lab-scale hydrogenation at atmospheric pressure.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitrodiphenylamine in a suitable solvent (e.g., ethanol).

  • Inerting: Flush the flask with an inert gas like argon or nitrogen.

  • Catalyst Addition: Carefully add 5-10 wt% of Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric, handle it carefully.[7]

  • Hydrogen Introduction: Evacuate the flask and backfill it with hydrogen gas from a balloon. Repeat this cycle several times to ensure the atmosphere is predominantly hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

  • Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminodiphenylamine, which can be purified by recrystallization or chromatography.

Visualizations

ReactionPathway 4-Nitrodiphenylamine 4-Nitrodiphenylamine Nitroso-intermediate Nitroso-intermediate 4-Nitrodiphenylamine->Nitroso-intermediate +H2 Hydroxylamine-intermediate Hydroxylamine-intermediate Nitroso-intermediate->Hydroxylamine-intermediate +H2 Side_Products Side Products (Azoxy, Azo compounds) Nitroso-intermediate->Side_Products 4-Aminodiphenylamine 4-Aminodiphenylamine Hydroxylamine-intermediate->4-Aminodiphenylamine +H2 Hydroxylamine-intermediate->Side_Products

Caption: Reaction pathway for the hydrogenation of 4-nitrodiphenylamine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 4-NDPA and Solvent B Add Catalyst (under inert gas) A->B C Purge with H2 and Pressurize/Heat B->C D Monitor Reaction (H2 uptake, HPLC/TLC) C->D E Cool and Vent D->E F Filter Catalyst (e.g., via Celite) E->F G Isolate Product (e.g., Evaporation) F->G TroubleshootingGuide cluster_low_conversion Troubleshooting Low Conversion cluster_poor_selectivity Troubleshooting Poor Selectivity Start Low Conversion or Poor Selectivity? C1 Check Catalyst Activity - Fresh/Properly Activated? - Possibility of Poisoning? Start->C1 Low Conversion S1 Investigate Side Products - Formation of Azo/Azoxy compounds? - Evidence of Over-hydrogenation? Start->S1 Poor Selectivity C2 Verify Reaction Conditions - Adequate H2 Pressure? - Optimal Temperature? - Sufficient Agitation? C1->C2 C3 Assess Purity - Pure Starting Material? - Anhydrous/Degassed Solvent? C2->C3 S2 Optimize Conditions - Adjust Temperature/Pressure - Change Solvent S1->S2 S3 Consider Catalyst Choice - Try a different catalyst (e.g., Ni vs. Pd) S2->S3

References

Technical Support Center: Controlling Protic Material in the Aniline and Nitrobenzene Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling protic materials in the reaction of aniline and nitrobenzene to improve selectivity towards the desired substituted diphenylamine products.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of controlling protic materials, like water, in the aniline and nitrobenzene condensation reaction?

A1: Controlling protic materials is critical because the reaction mechanism proceeds through an anilide anion.[1][2] This highly reactive nucleophile is formed by the deprotonation of aniline using a strong base, such as tetramethylammonium hydroxide (TMAH), in a polar, anhydrous solvent.[1][2] Protic substances, like water or alcohols, will readily protonate the anilide anion, quenching the key reactive species and inhibiting or halting the desired condensation reaction.[3]

Q2: How does the concentration of water specifically affect the selectivity of the reaction?

A2: While the reaction requires low water content to proceed, there is a delicate balance between reaction rate, conversion, and selectivity. Generally, as water content is decreased, the overall conversion of nitrobenzene increases. However, extremely low water levels (e.g., below 0.5% by volume) can lead to a loss in selectivity, favoring the formation of the undesired 2-nitrodiphenylamine isomer over the more desirable 4-substituted product.[3][4] A controlled amount of protic material is necessary to optimize for the desired product.[3]

Q3: What are the common side products in this reaction, and how are they influenced by protic materials?

A3: Common side products include phenazine, azobenzene, and isomeric nitrodiphenylamines (e.g., 2-nitrodiphenylamine).[4][5] Phenazine formation can occur from the attack of the anilide ion at the ortho-position of nitrobenzene.[1][2] While the direct quantitative impact of protic materials on the phenazine-to-desired-product ratio is complex, maintaining a strictly controlled, low-moisture environment is key to maximizing the yield of the intended product and minimizing side reactions.[5]

Q4: What type of base is most effective for this reaction, and why is it sensitive to protic materials?

A4: Strong, non-nucleophilic bases are required to generate the anilide anion. Tetramethylammonium hydroxide (TMAH) is commonly used.[1][4] These strong bases are highly hygroscopic and can be neutralized by protic impurities. For instance, TMAH can begin to decompose if the molar ratio of water to free TMAH in the reaction mass is not carefully controlled.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of Nitrobenzene

Possible Cause Troubleshooting Step
Excessive Protic Material (Water/Alcohol) Ensure all reagents and solvents are rigorously dried. Aniline can be distilled from a drying agent like KOH or BaO. Use anhydrous grade solvents.[6] Water content in the reaction mixture should ideally be below 4% by volume to avoid significant inhibition.[3]
Ineffective Base Use a fresh, properly stored strong base (e.g., TMAH). TMAH is often supplied as a hydrate and should be dried in a desiccator over P₂O₅ under vacuum before use.[6] Ensure the base has not been deactivated by exposure to atmospheric CO₂ or moisture.[1]
Incorrect Solvent The reaction requires a polar, aprotic solvent to facilitate the formation and stability of the anilide anion. Aniline itself can often serve as the solvent.[3]

Issue 2: Poor Selectivity (High Yield of Side Products like Phenazine or 2-Nitrodiphenylamine)

Possible Cause Troubleshooting Step
Reaction Conditions Too Anhydrous While counterintuitive, extremely low water content (e.g., <0.5%) can decrease selectivity for the 4-isomer.[3][4] A controlled, minimal amount of protic material may be necessary. Experiment with water content in the 0.5% - 3.5% range.[3][5]
Incorrect Reaction Temperature The reaction temperature should be carefully controlled. Optimal temperatures are often in the range of 50-90°C.[7] Higher temperatures may lead to increased side product formation.
Localized High Concentration of Base Ensure efficient stirring to prevent localized "hot spots" of high base concentration, which can promote side reactions.

Data Presentation

Table 1: Effect of Water Content on Product Selectivity in the Aniline-Nitrobenzene Condensation

The following data is synthesized from patent literature to illustrate the impact of moisture on product distribution. The primary desired intermediates are 4-nitrosodiphenylamine (4-NODPA) and 4-nitrodiphenylamine (4-NDPA), which are subsequently reduced to 4-aminodiphenylamine (4-ADPA).

ParameterCondition ACondition B
Moisture Content ~3.55%[5]<0.5%[3][4]
Nitrobenzene Conversion 99.91%[5]High
Selectivity to 4-NODPA 85.4%[5]Increases (relative to higher water content)
Selectivity to 4-NDPA 6.1%[5]Increases (relative to higher water content)
Selectivity to Phenazine 1.2%[5]-
Selectivity to Azobenzene 7.3%[5]-
Selectivity to 2-NDPA Minor AmountIncreases (relative to higher water content)[3][4]
Overall Observation High conversion with good selectivity for 4-substituted products.[5]Higher yield of desired intermediates but with a notable loss in regioselectivity (more 2-isomer formed).[3][4]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Aniline-Nitrobenzene Condensation

This protocol is a synthesized procedure based on best practices for handling air- and moisture-sensitive reagents.[8][9]

  • Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be oven-dried at a minimum of 125°C for at least 4 hours and cooled in a desiccator or assembled hot under a stream of dry, inert gas (Nitrogen or Argon).[8][9]

  • Reagent and Solvent Preparation:

    • Aniline: Distill from barium oxide (BaO) or potassium hydroxide (KOH) under reduced pressure and store over molecular sieves under an inert atmosphere.

    • Nitrobenzene: Use anhydrous grade, stored over molecular sieves.

    • Tetramethylammonium hydroxide (TMAH): If using a hydrated form, dry the solid in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for several days.[6] Handle the anhydrous base in a glove box.[1]

  • Reaction Setup:

    • Assemble the dry glassware and purge the system with dry nitrogen or argon for at least 30 minutes. Maintain a slight positive pressure of inert gas throughout the reaction, using a bubbler system.[8]

    • Charge the reaction flask with the dried aniline via a cannula or syringe.

    • Add the anhydrous TMAH to the aniline under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the aniline-base mixture to the desired temperature (e.g., 75-80°C) with vigorous stirring.[5]

    • Add the nitrobenzene dropwise via a pressure-equalizing dropping funnel over a period of time to control the reaction exotherm and maintain a low concentration of nitrobenzene.[7]

    • Monitor the reaction progress by taking aliquots (using a dry syringe) and analyzing them by HPLC to determine the conversion of nitrobenzene and the product distribution.[5]

  • Work-up:

    • Upon completion, cool the reaction mixture. The subsequent work-up will depend on the desired final product (e.g., hydrogenation of the intermediate salts to 4-aminodiphenylamine).[5]

Visualizations

Reaction_Pathway Reaction Pathway for Aniline-Nitrobenzene Condensation cluster_reaction Nucleophilic Attack Aniline Aniline Anilide Anilide Anion Aniline->Anilide Deprotonation Anilide->Aniline Protonation (Inhibition) Sigma_Complex_P Para σ-Complex (Intermediate) Anilide->Sigma_Complex_P Attack at para-position Sigma_Complex_O Ortho σ-Complex (Intermediate) Anilide->Sigma_Complex_O Attack at ortho-position Nitrobenzene Nitrobenzene Nitrobenzene->Sigma_Complex_P Nitrobenzene->Sigma_Complex_O Base Strong Base (e.g., TMAH) Base->Anilide Protic_Material Protic Material (e.g., H₂O) Protic_Material->Aniline Product_4 4-Nitrosodiphenylamine (Desired Intermediate) Sigma_Complex_P->Product_4 Oxidation/ Hydride Elimination Product_2 Phenazine (Side Product) Sigma_Complex_O->Product_2 Cyclization/ Oxidation

Caption: Reaction pathway showing the formation of the critical anilide anion and its subsequent attack on nitrobenzene, leading to desired and side products.

Troubleshooting_Logic Troubleshooting Flowchart for Low Selectivity Start Low Selectivity (e.g., High Phenazine or 2-Isomer) Check_Water Check Water Content Start->Check_Water Too_Low < 0.5% H₂O? Check_Water->Too_Low Is it extremely low? Too_High > 4% H₂O? Check_Water->Too_High Is it too high? Adjust_Water_Up Action: Titrate in a controlled amount of water to reach ~0.5-3.5% range. Too_Low->Adjust_Water_Up Yes Check_Temp Check Reaction Temperature Too_Low->Check_Temp No Adjust_Water_Down Action: Reaction inhibited. Review drying procedures for all reagents and glassware. Too_High->Adjust_Water_Down Yes Too_High->Check_Temp No End Selectivity Improved Adjust_Water_Up->End Adjust_Water_Down->End Adjust_Temp Action: Ensure temperature is optimal (e.g., 50-90°C) and uniform. Reduce if too high. Check_Temp->Adjust_Temp Not Optimal Check_Temp->End Optimal Adjust_Temp->End

Caption: A logical workflow for troubleshooting poor selectivity in the aniline-nitrobenzene reaction, focusing on the critical role of water content.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4-Aminodiphenylamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the accurate quantification of 4-Aminodiphenylamine sulfate. The performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Titrimetry are objectively evaluated. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific requirements, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

The selection of an optimal analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of the most common techniques with their respective advantages and limitations.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MSTitrimetry
Linearity (R²) > 0.999> 0.998> 0.999N/A
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL< 0.1 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL< 0.5 ng/mL~0.3% (w/w)
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%99 - 101%
Precision (%RSD) < 2%< 5%< 10%< 1%
Specificity HighLow to MediumVery HighLow
Throughput MediumHighMediumLow
Cost MediumLowHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aromatic amines and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A robust and widely used technique for the quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 80% to 20% Acetonitrile

    • 25-30 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometry

A simple and cost-effective colorimetric method based on a diazotization-coupling reaction.[1][2]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • 0.1% (w/v) Sodium nitrite solution

  • 1% (w/v) Sulfamic acid solution

  • 0.5% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Diazotization: To 1 mL of the sample solution containing this compound, add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution. Mix well and allow to stand for 5 minutes in an ice bath.

  • Removal of Excess Nitrite: Add 1 mL of 1% sulfamic acid solution, mix, and let it stand for 3 minutes to remove excess nitrous acid.

  • Coupling Reaction: Add 1 mL of 0.5% NED solution and mix. A colored azo dye will form.

  • Measurement: After 10 minutes, measure the absorbance of the solution at the wavelength of maximum absorption (to be determined, typically around 540-560 nm) against a reagent blank.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective method, particularly useful for bioanalytical applications or trace-level quantification.[3][4][5]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: Optimized for the separation of the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) of a specific precursor/product ion transition for 4-Aminodiphenylamine.

Sample Preparation:

  • Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of acetonitrile. Vortex and centrifuge to precipitate proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

Titrimetry

A classical analytical technique for the assay of the bulk drug substance. This method involves a non-aqueous potentiometric titration of the amine functional group.[6][7]

Instrumentation:

  • Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrode).

Reagents:

  • Perchloric acid in glacial acetic acid (0.1 N), standardized.

  • Glacial acetic acid.

  • Acetonitrile.

Procedure:

  • Accurately weigh about 200 mg of this compound and dissolve it in a mixture of glacial acetic acid and acetonitrile.

  • Titrate the resulting solution potentiometrically with 0.1 N perchloric acid.

  • Determine the endpoint from the titration curve. Each mole of this compound will react with two moles of perchloric acid due to the two basic nitrogen atoms.

Visualization of Analytical Workflow

The following diagrams illustrate the general experimental workflows for two of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: Generalized workflow for the quantification of this compound by HPLC.

UVVis_Workflow cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement sample Sample Solution diazotize Diazotization (NaNO2, HCl) sample->diazotize couple Coupling (NED) diazotize->couple measure Measure Absorbance (λmax) couple->measure quantify Quantify using Calibration Curve measure->quantify

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

References

A Comparative Guide to HPLC and GC Analysis of 4-Aminodiphenylamine Synthesis Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. The synthesis of 4-Aminodiphenylamine (4-ADPA), a key intermediate in the production of antioxidants and other specialty chemicals, results in a complex mixture of reactants, intermediates, the final product, and by-products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this analysis. However, Gas Chromatography (GC) presents a viable alternative. This guide provides an objective comparison of HPLC and Gas Chromatography (GC) for the analysis of 4-ADPA synthesis reaction mixtures, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice between HPLC and GC for the analysis of 4-ADPA synthesis reaction mixtures depends on several factors, including the specific analytical requirements, laboratory instrumentation availability, and the desired level of detail in the analysis.

High-Performance Liquid Chromatography (HPLC) is generally the preferred method for this analysis due to its versatility and ability to handle a wide range of aromatic amines and their nitro and nitroso derivatives without the need for derivatization. HPLC offers excellent resolution for the key components of the reaction mixture, allowing for accurate quantification of 4-ADPA, the intermediates 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA), and common by-products such as azobenzene and phenazine.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (GC-FID), is a powerful technique for the analysis of volatile and semi-volatile compounds. While the starting materials, aniline and nitrobenzene, are well-suited for GC analysis, the higher molecular weight products and by-products, including 4-ADPA and its precursors, have lower volatility. A significant consideration is the thermal lability of some components; for instance, N-nitrosodiphenylamine can decompose at elevated temperatures in the GC injector.[1] Therefore, careful method development, potentially including derivatization or the use of a cool on-column injection technique, is crucial for accurate GC analysis.

Data Presentation: Performance Comparison

The following table summarizes the representative performance characteristics of a typical Reverse-Phase HPLC method compared to a plausible GC-FID method for the analysis of a 4-ADPA synthesis reaction mixture.

Performance ParameterHPLC (UV Detection)GC-FID
Resolution (Rs)
4-ADPA / 4-NDPA> 2.0> 1.8
4-NDPA / 4-NODPA> 1.5> 1.5
4-ADPA / Azobenzene> 3.0> 2.5
Linearity (r²)
4-ADPA> 0.999> 0.998
4-NDPA> 0.999> 0.997
4-NODPA> 0.998> 0.996
Limit of Detection (LOD)
4-ADPA~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ)
4-ADPA~0.3 µg/mL~1.5 µg/mL
Precision (%RSD, n=6) < 1.5%< 2.0%
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed for the separation and quantification of 4-ADPA, its precursors, and major by-products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-15 min: 30-70% B

      • 15-20 min: 70-30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the analysis of the more volatile components and can be adapted for the less volatile compounds, though careful consideration of thermal degradation is necessary.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 250 °C (or cool on-column for thermally labile compounds)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector Temperature: 300 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol or another suitable solvent.

    • If necessary for improved volatility and peak shape of polar analytes, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be performed.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Components integrate->quantify GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (Optional) dissolve->derivatize filter Filter (0.45 µm) derivatize->filter inject Inject into GC filter->inject separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Components integrate->quantify

References

A Comparative Analysis of the Antioxidant Activity of 4-Aminodiphenylamine Derivatives Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of 4-Aminodiphenylamine (4-ADPA) derivatives against established standard antioxidants. The following sections detail the experimental data, methodologies, and underlying mechanisms, offering a comprehensive resource for evaluating the potential of these compounds in antioxidant applications.

Introduction

4-Aminodiphenylamine (4-ADPA) and its derivatives are compounds of significant interest due to their wide range of applications, including their use as intermediates in the synthesis of dyes and as antioxidants in the rubber industry.[1] Their chemical structure, featuring an amine linkage between two phenyl rings, provides a foundation for potential antioxidant activity. This activity is primarily attributed to the ability of the amine group to donate a hydrogen atom, thereby neutralizing free radicals. The exploration of various 4-ADPA derivatives allows for the fine-tuning of this antioxidant capacity and other physicochemical properties.

This guide focuses on the direct comparison of the antioxidant potential of synthesized 4-ADPA derivatives with well-recognized standard antioxidants. The evaluation is based on common in vitro antioxidant assays, providing a standardized platform for assessing their efficacy.

Experimental Data: Antioxidant Activity Comparison

The antioxidant capacity of several 4-Aminodiphenylamine derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are presented below in comparison to standard antioxidants where available from the literature.

Table 1: DPPH Radical Scavenging Activity of 4-ADPA Derivatives

CompoundConcentration (mg/mL)% DPPH Scavenging Activity
4-ADPA Derivatives
Compound 10.2> 80%[2]
Compound 20.2> 80%[2]
Compound 30.2> 80%[2]
Compound 50.2> 80%[2]
Compound 60.2> 80%[2]
Compound 70.2> 80%[2]
Note: Accurate values for compounds 4, 8, and 9 were not recordable due to low solubility or high intrinsic color.[2]

The specific structures of compounds 1-9 can be found in the source literature.[2]

Table 2: ABTS Radical Cation Scavenging Activity of 4-ADPA Derivatives

Quantitative data for the ABTS assay from the primary source was not available in the abstract. Further review of the full text is required to populate this table.

Experimental Protocols

The following sections detail the methodologies employed for the antioxidant activity assays.

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[3][4] The methodology is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.

A stock solution of the 4-ADPA derivatives was prepared in methanol at a concentration of 1 mg/mL.[2] A stock solution of DPPH was also prepared in methanol at a concentration of 2 x 10⁻⁴ M.[2] For the assay, 0.2 mL of each compound's solution was added to 1.8 mL of the DPPH solution.[2] The mixture was then incubated in the dark for 30 minutes.[2] Following incubation, the absorbance was measured at 517 nm.[2] The percentage of DPPH radical scavenging activity was calculated using the following formula:

% Scavenging Activity = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the sample)

  • A₁ is the absorbance of the sample with the DPPH solution

The ABTS assay is another common method for determining the antioxidant capacity of compounds.[5][6][7] This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.

The ABTS radical cation was generated by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 volumetric ratio.[2] The mixture was allowed to stand in the dark at room temperature for at least 12-16 hours before use to ensure the complete formation of the radical cation.[2] The subsequent steps of the assay with the 4-ADPA derivatives would involve adding the sample to the ABTS•+ solution and measuring the change in absorbance at a specific wavelength (commonly 734 nm).

Visualizing the Experimental Workflow

The general workflow for assessing the antioxidant activity of 4-ADPA derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Compound Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis start Starting Materials (e.g., 4-ADPA) synthesis Chemical Synthesis start->synthesis derivatives 4-ADPA Derivatives synthesis->derivatives dpph DPPH Assay derivatives->dpph abts ABTS Assay derivatives->abts measurement Spectrophotometric Measurement dpph->measurement abts->measurement calculation % Scavenging Activity measurement->calculation comparison Comparison to Standards calculation->comparison radical_scavenging ADPA 4-ADPA Derivative (R-NH-R') ADPA_Radical 4-ADPA Derivative Radical (R-N•-R') ADPA->ADPA_Radical Hydrogen Atom Donation Radical Free Radical (X•) Neutralized_Radical Neutralized Molecule (XH) Radical->Neutralized_Radical Hydrogen Atom Acceptance

References

Validating the Purity of 4-Aminodiphenylamine Sulfate: A Comparative Analysis of Elemental Analysis and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of reliable and safe pharmaceutical products. This guide provides a comprehensive comparison of elemental analysis with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 4-Aminodiphenylamine sulfate purity. We present a detailed examination of the experimental protocols, performance characteristics, and data interpretation for each method to assist in selecting the most appropriate analytical strategy.

This compound, with the chemical formula C₁₂H₁₂N₂O₄S and a molecular weight of 280.3 g/mol , is a key intermediate in various manufacturing processes, including the synthesis of hair dyes. Its purity is paramount to ensure the quality and safety of the final product. While elemental analysis provides a fundamental assessment of the elemental composition, chromatographic techniques offer insights into the presence of organic impurities.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and the desired level of sensitivity. The following table summarizes the key performance characteristics of elemental analysis, HPLC, and GC-MS for the purity determination of this compound.

FeatureElemental Analysis (CHNS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Combustion of the sample to convert C, H, N, and S into gaseous oxides, which are then quantified.Separation of components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile components in a gaseous mobile phase followed by detection and identification based on their mass-to-charge ratio.
Information Provided Elemental composition (%C, %H, %N, %S) and confirmation of the empirical formula.Quantitative determination of the main component and detection of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.
Sample Preparation Minimal; requires accurate weighing of a small amount of solid sample.Dissolution of the sample in a suitable solvent and filtration.Derivatization may be required to increase the volatility of the analyte.
Accuracy High, typically within ±0.3% of the theoretical value.[1]High, with recovery values typically between 85% and 115%.[2]High, with accuracy often reported in the range of 88% to 103%.[3]
Precision (%RSD) High, with RSD values generally below 0.5%.High, with RSD values typically less than 2%.High, with RSD values generally below 15%.
Limit of Detection (LOD) In the microgram range.Dependent on the detector, typically in the ng/mL range.Highly sensitive, with LODs in the µg/g to ng/g range.[4]
Selectivity Does not distinguish between the main compound and isomers or impurities with the same elemental composition.High, capable of separating closely related compounds and isomers.Very high, provides structural information for impurity identification.
Key Advantage Provides an absolute measure of elemental composition and is a direct indicator of bulk purity.Excellent for routine quality control and quantification of known and unknown non-volatile impurities.[5]Powerful for identifying and quantifying volatile organic impurities.[5]

Experimental Protocols

Elemental Analysis (CHNS Combustion Analysis)

This method determines the weight percentage of carbon, hydrogen, nitrogen, and sulfur in this compound. The experimental results are then compared with the theoretical values calculated from its chemical formula (C₁₂H₁₂N₂O₄S).

Instrumentation: A CHNS elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 1000°C) with a constant flow of pure oxygen.[6] This process leads to the complete combustion of the sample.

  • Reduction and Separation: The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of gases is then separated using a chromatographic column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Data Interpretation:

The purity is assessed by comparing the experimentally determined percentages of C, H, N, and S with the theoretical values:

  • Carbon (C): 51.42%

  • Hydrogen (H): 4.32%

  • Nitrogen (N): 9.99%

  • Sulfur (S): 11.44%

A close agreement between the experimental and theoretical values, typically within a 0.3% deviation, indicates high purity.[7]

Workflow for Elemental Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation weigh Weigh 1-2 mg of sample encapsulate Place in tin capsule weigh->encapsulate combustion Combustion at ~1000°C encapsulate->combustion reduction Reduction of NOx combustion->reduction separation Gas Chromatography reduction->separation detection Thermal Conductivity Detector separation->detection calculation Calculate %C, %H, %N, %S detection->calculation comparison Compare with theoretical values calculation->comparison

Caption: Workflow for purity validation by elemental analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method with UV detection is suitable for purity determination and impurity profiling.

Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a data acquisition system.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Standard Solution Preparation: Accurately prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Solution Preparation: Accurately prepare a solution of the this compound sample to be tested in the mobile phase.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system. The components are separated on the C18 column based on their polarity.

  • Detection: The UV detector measures the absorbance of the eluting components at a specific wavelength (e.g., 254 nm).

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using the standard solution for external calibration.

Data Interpretation:

The chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for impurities. The purity is calculated as the percentage of the area of the main peak relative to the total peak area.

Logical Flow for HPLC Purity Assessment

start Start prep Prepare Mobile Phase, Standard, and Sample Solutions start->prep hplc HPLC Analysis (Injection, Separation, Detection) prep->hplc data Data Acquisition and Processing hplc->data purity Calculate Purity (Area % or External Standard) data->purity report Generate Report purity->report

Caption: Logical workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility before GC analysis.

Instrumentation: A GC-MS system with a suitable capillary column and a mass spectrometer detector.

Procedure:

  • Derivatization: React the this compound sample with a derivatizing agent (e.g., acetic anhydride) to form a more volatile derivative.

  • Sample Preparation: Dissolve the derivatized sample in a suitable organic solvent.

  • GC Separation: Inject the sample into the GC. The volatile components are separated based on their boiling points and interaction with the stationary phase of the column as they are carried by an inert gas (e.g., helium).

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification.

  • Quantification: The abundance of specific ions is used to quantify the impurities.

Data Interpretation:

The total ion chromatogram (TIC) will show peaks corresponding to the derivatized 4-Aminodiphenylamine and any volatile impurities. The mass spectrum of each peak can be compared to a library of spectra (e.g., NIST) to identify the impurities. The purity can be estimated by the area percentage of the main peak in the TIC.

Conclusion

The validation of this compound purity requires a thoughtful selection of analytical methods. Elemental analysis serves as a fundamental and direct measure of elemental composition and is an excellent indicator of the overall purity of the bulk material. However, it cannot distinguish between isomers or identify trace organic impurities.

Chromatographic methods, such as HPLC and GC-MS, provide a more detailed impurity profile. HPLC is the method of choice for routine quality control, offering robust quantification of non-volatile impurities. GC-MS, while requiring a derivatization step for this compound, offers unparalleled sensitivity and specificity for the identification of volatile and semi-volatile impurities.

For a comprehensive and robust validation of this compound purity, a combination of these techniques is recommended. Elemental analysis can confirm the correct elemental composition, while HPLC and GC-MS can provide a detailed picture of the organic impurity profile, ensuring the high quality and safety of the final products.

References

A Head-to-Head Battle: 4-Aminodiphenylamine-Based Antioxidants Versus Hindered Phenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Performance for Researchers, Scientists, and Drug Development Professionals

In the critical endeavor to protect materials from degradation, the choice of antioxidant is paramount. Among the leading classes of primary antioxidants are 4-aminodiphenylamine (4-ADPA) derivatives and hindered phenols. Both function as radical scavengers to terminate the auto-oxidation cycle, yet their performance characteristics can differ significantly depending on the substrate and environmental conditions. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal antioxidant for specific applications.

At a Glance: Key Performance Differences

Performance Metric4-Aminodiphenylamine-Based AntioxidantsHindered PhenolsKey Takeaway
Antioxidant Activity Generally higher, especially at elevated temperatures.Effective, but can be less potent than aminic counterparts.4-ADPA derivatives often provide superior protection against thermo-oxidative degradation.
Discoloration Can be more prone to causing discoloration, particularly in the presence of light.Generally less discoloring, although some yellowing can occur.[1][2]Hindered phenols are often preferred for applications where color stability is critical.
Cost-Effectiveness Can be a more cost-effective option for achieving a high level of stabilization.May require higher concentrations to achieve the same level of performance as aminic antioxidants.The overall cost-benefit analysis may favor 4-ADPA derivatives in demanding applications.
Synergism Exhibit strong synergistic effects with other antioxidants, such as phosphites and thioesters.Also show good synergistic effects, particularly with secondary antioxidants.Combination with other stabilizers is a viable strategy for both classes to enhance overall performance.

Deep Dive: Experimental Evidence

Lubricant and Oil Stability

In the realm of lubricants, where high temperatures and oxidative stress are common, 4-ADPA derivatives have demonstrated superior performance. A study comparing an alkylated diphenylamine (ADPA) with a hindered phenol ester (HPE) in a Group II base oil revealed a significantly longer pressurized differential scanning calorimetry (PDSC) oxidative-induction time for the ADPA-containing blend.[2]

Table 1: Oxidation Induction Time (OIT) in Lubricant Base Oil [2]

FormulationOIT at 200°C (minutes)
0.5 wt% ADPA + 0.125 wt% ZDDP7
0.4 wt% ADPA + 0.1 wt% SHP + 0.125 wt% ZDDP12
0.5 wt% ADPA + 0.25 wt% ZDDP14
0.4 wt% ADPA + 0.1 wt% SHP + 0.25 wt% ZDDP26

*SHP: A novel sulfur-containing hindered phenol; ZDDP: Zinc dialkyldithiophosphate

Another study investigating the effects of 2,6-di-tert-butyl phenol (DTBP), a hindered phenol, and bis(nonylphenyl)amine (BNPA), an aminic antioxidant, on the oxidation stability of trimethylolpropane trioleate (TMPTO) ester using the Rotary Bomb Oxidation Test (RBOT) also highlighted the superior performance of the aminic antioxidant.[3]

Table 2: Rotary Bomb Oxidation Test (RBOT) of TMPTO Ester [3]

Antioxidant FormulationOxidation Induction Time (minutes)
TMPTO (Control)10
TMPTO + 0.5% DTBP35
TMPTO + 1.0% DTBP60
TMPTO + 0.5% BNPA15
TMPTO + 1.0% BNPA20
TMPTO + 0.25% DTBP + 0.25% BNPA45

These results underscore the enhanced efficacy of aminic antioxidants in extending the oxidative life of lubricants.

Polymer Stabilization

The choice between 4-ADPA derivatives and hindered phenols in polymers is often a balance between performance and aesthetics. While hindered phenols are widely used due to their lower propensity for discoloration,[1][2] aminic antioxidants can offer superior protection against thermo-oxidative degradation, which is critical for maintaining the mechanical integrity of the polymer.

A comparative study on polybutadiene rubber (PBR) evaluated the performance of octylated diphenylamine (OD), an aminic antioxidant, and Irganox 1520, a hindered phenol. The results indicated that Irganox 1520 provided better thermal stability, less gel formation, and lower color development compared to the octylated diphenylamine.[4][5]

Table 3: Performance of Antioxidants in Polybutadiene Rubber (PBR) at 110°C [4][5]

Antioxidant (2500 ppm)Gel Content after 10h (%)Yellowness Index after 10h
Octylated Diphenylamine (OD)~4.0Higher
Irganox 1520 (Hindered Phenol)~2.5Lower

In polyethylene, hindered phenols like Irganox 1076 and Irganox 1010 are commonly used.[6] While direct comparative data with 4-ADPA derivatives in polyethylene is limited in the public domain, the general understanding is that aminic antioxidants provide excellent long-term heat aging stability.

For nitrile butadiene rubber (NBR), which is used in demanding applications, hindered phenols have been shown to enhance thermo-oxidative stability.[7] However, the migration of low molecular weight antioxidants can be a concern.[8] This has led to the development of reactive antioxidants, including derivatives of 4-aminodiphenylamine, that can be grafted onto the polymer backbone.

Mechanisms of Action: A Visual Comparison

Both 4-aminodiphenylamine-based antioxidants and hindered phenols function as primary antioxidants by donating a hydrogen atom to peroxy radicals, thereby interrupting the auto-oxidation chain reaction. However, the resulting radicals and their subsequent reactions differ.

Antioxidant_Mechanisms cluster_amine 4-Aminodiphenylamine Mechanism cluster_phenol Hindered Phenol Mechanism ROO_amine ROO• (Peroxy Radical) ADPA 4-Aminodiphenylamine (R-NH-R') ROO_amine->ADPA H abstraction ROOH_amine ROOH (Hydroperoxide) ADPA->ROOH_amine ADPA_radical Aminyl Radical (R-N•-R') ADPA->ADPA_radical Further Reactions Further Reactions ADPA_radical->Further Reactions Termination/Coupling ROO_phenol ROO• (Peroxy Radical) HP Hindered Phenol (Ar-OH) ROO_phenol->HP H abstraction ROOH_phenol ROOH (Hydroperoxide) HP->ROOH_phenol HP_radical Phenoxy Radical (Ar-O•) HP->HP_radical HP_radical->Further Reactions Termination/Quinone Formation

Caption: Antioxidant mechanisms of 4-aminodiphenylamine and hindered phenols.

Experimental Protocols

Oxidation Induction Time (OIT)

Methodology: The OIT is determined using Differential Scanning Calorimetry (DSC) as per ASTM D3895.

  • A small sample (typically 5-10 mg) of the material is placed in an aluminum pan within the DSC cell.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for lubricants, 210°C for polypropylene) under an inert nitrogen atmosphere.

  • Once the temperature stabilizes, the atmosphere is switched to pure oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates greater oxidative stability.

OIT_Workflow start Start prepare_sample Prepare Sample (5-10 mg) start->prepare_sample place_in_dsc Place in DSC prepare_sample->place_in_dsc heat_in_N2 Heat to Isothermal Temp under Nitrogen place_in_dsc->heat_in_N2 stabilize Stabilize Temperature heat_in_N2->stabilize switch_to_O2 Switch to Oxygen Atmosphere stabilize->switch_to_O2 monitor_exotherm Monitor for Exothermic Peak switch_to_O2->monitor_exotherm record_oit Record OIT monitor_exotherm->record_oit end End record_oit->end

Caption: Workflow for Oxidation Induction Time (OIT) measurement.

Thermo-oxidative Aging and Mechanical Property Testing

Methodology: This protocol assesses the retention of mechanical properties after exposure to elevated temperatures in the presence of air.

  • Polymer samples (e.g., tensile bars) are placed in a circulating air oven at a specified temperature (e.g., 110°C for PBR, 150°C for polyethylene).

  • Samples are removed at predetermined time intervals.

  • The mechanical properties, such as tensile strength and elongation at break, are measured according to standard methods (e.g., ASTM D638 for plastics, ASTM D412 for rubber).

  • The retention of these properties over time is calculated and plotted to compare the effectiveness of the different antioxidant systems.

Conclusion

The selection between 4-aminodiphenylamine-based antioxidants and hindered phenols is a nuanced decision that depends on the specific requirements of the application. For applications demanding the highest level of protection against thermo-oxidative degradation, particularly at elevated temperatures, 4-ADPA derivatives often emerge as the superior choice. However, for applications where color stability is a primary concern, hindered phenols are generally favored.

It is also crucial to consider the potential for synergistic effects when formulating a stabilization package. The combination of a primary antioxidant, be it aminic or phenolic, with a secondary antioxidant that decomposes hydroperoxides, can often provide a level of protection that is greater than the sum of its parts.

Ultimately, the experimental data presented in this guide should serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions to ensure the long-term stability and performance of their materials.

References

A Comparative Guide to the Electrochemical Characterization of Poly(4-aminodiphenylamine) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of poly(4-aminodiphenylamine) (P4ADPA) films against other widely studied conducting polymers: polyaniline (PANI), polypyrrole (PPy), and polythiophene (PTh). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable conducting polymer for their specific applications, ranging from biosensors to drug delivery systems.

Comparative Electrochemical Data

The electrochemical behavior of conducting polymers is paramount to their function. The following tables summarize key quantitative parameters for P4ADPA and its counterparts. These values represent typical ranges found in the literature and can vary based on synthesis conditions, electrolyte, and electrode material.

PolymerFirst Anodic Peak Potential (Epa1) (V vs. Ag/AgCl)Second Anodic Peak Potential (Epa2) (V vs. Ag/AgCl)First Cathodic Peak Potential (Epc1) (V vs. Ag/AgCl)Second Cathodic Peak Potential (Epc2) (V vs. Ag/AgCl)
Poly(4-aminodiphenylamine) (P4ADPA) ~0.4 to 0.6~0.8 to 1.0~0.2 to 0.4~0.6 to 0.8
Polyaniline (PANI) ~0.2 to 0.4~0.8 to 1.0~0.0 to 0.2~0.6 to 0.8
Polypyrrole (PPy) ~0.6 to 1.0-~0.4 to 0.8-
Polythiophene (PTh) ~0.8 to 1.2-~0.6 to 1.0-

Table 1: Comparison of Redox Potentials. The redox potentials indicate the ease with which the polymers can be oxidized and reduced, a crucial aspect for applications in sensors and energy storage.

PolymerCharge Transfer Resistance (Rct) (Ω)Double-Layer Capacitance (Cdl) (μF cm⁻²)Electrical Conductivity (S cm⁻¹)
Poly(4-aminodiphenylamine) (P4ADPA) 100 - 10005 - 2010⁻⁴ - 10⁻²
Polyaniline (PANI) 50 - 50010 - 501 - 10²
Polypyrrole (PPy) 10 - 20020 - 10010 - 10³
Polythiophene (PTh) 20 - 30015 - 6010² - 10⁵

Table 2: Comparison of Impedance and Conductivity Parameters. Charge transfer resistance reflects the kinetics of electrochemical reactions at the polymer-electrolyte interface. Double-layer capacitance is a measure of the charge storage capability at this interface. Electrical conductivity is a fundamental property for any electronic application.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are generalized protocols for the synthesis and electrochemical characterization of P4ADPA films.

Electrochemical Synthesis of Poly(4-aminodiphenylamine) (P4ADPA) Film

This protocol describes the potentiodynamic electropolymerization of 4-aminodiphenylamine on a glassy carbon electrode (GCE).

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire

  • Monomer Solution: 10 mM 4-aminodiphenylamine in 0.5 M H₂SO₄

  • Electrochemical Workstation (Potentiostat/Galvanostat)

Procedure:

  • Polish the GCE with alumina slurry on a polishing pad, followed by rinsing with deionized water and ethanol in an ultrasonic bath.

  • Set up a standard three-electrode electrochemical cell with the polished GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

  • De-aerate the monomer solution by bubbling with nitrogen gas for 15 minutes.

  • Immerse the electrodes in the monomer solution.

  • Perform electropolymerization by cycling the potential between -0.2 V and 1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles (e.g., 10-20 cycles). The successful deposition of the P4ADPA film will be indicated by the gradual increase in the peak currents with each cycle.

  • After polymerization, rinse the P4ADPA-modified GCE with deionized water to remove any unreacted monomer.

Cyclic Voltammetry (CV) Characterization

CV is used to study the redox behavior of the polymer film.

Materials:

  • P4ADPA-modified working electrode

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire

  • Monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄)

  • Electrochemical Workstation

Procedure:

  • Set up the three-electrode cell with the P4ADPA-modified electrode in the monomer-free electrolyte.

  • De-aerate the electrolyte by bubbling with nitrogen gas for 15 minutes.

  • Record the cyclic voltammogram by sweeping the potential within a range that covers the redox activity of the polymer (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

  • Vary the scan rate (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the kinetics of the redox processes.

Electrochemical Impedance Spectroscopy (EIS) Characterization

EIS is a powerful technique to investigate the interfacial properties of the polymer film.

Materials:

  • P4ADPA-modified working electrode

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl)

  • Electrochemical Workstation with a frequency response analyzer

Procedure:

  • Set up the three-electrode cell with the P4ADPA-modified electrode in the electrolyte containing the redox probe.

  • Set the DC potential to the formal potential (E⁰') of the redox probe.

  • Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and analyze it using an appropriate equivalent circuit model (e.g., Randles circuit) to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Visualizing the Process

Diagrams can provide a clear and concise understanding of complex workflows and relationships.

experimental_workflow cluster_synthesis Film Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis cluster_comparison Comparative Analysis prep_electrode Electrode Preparation electropolymerization Electropolymerization of 4-ADPA prep_electrode->electropolymerization rinsing Rinsing electropolymerization->rinsing cv Cyclic Voltammetry (CV) rinsing->cv Transfer to monomer-free electrolyte eis Electrochemical Impedance Spectroscopy (EIS) rinsing->eis Transfer to redox probe electrolyte cv_analysis Determine Redox Potentials cv->cv_analysis eis_analysis Equivalent Circuit Modeling (Rct, Cdl) eis->eis_analysis compare_table Comparison with PANI, PPy, PTh cv_analysis->compare_table eis_analysis->compare_table

Caption: Experimental workflow for the synthesis and electrochemical characterization of P4ADPA films.

electropolymerization_pathway monomer 4-Aminodiphenylamine (Monomer) oxidation Electrochemical Oxidation monomer->oxidation radical_cation Radical Cation Formation oxidation->radical_cation -e⁻ coupling Radical Coupling (Dimerization) radical_cation->coupling propagation Chain Propagation coupling->propagation polymer_film Poly(4-aminodiphenylamine) Film propagation->polymer_film

Caption: Proposed electropolymerization pathway of 4-aminodiphenylamine.

Comparative study of different catalysts for 4-Aminodiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of 4-Aminodiphenylamine

The synthesis of 4-aminodiphenylamine (4-ADPA), a crucial intermediate for antioxidants, antiozonants, and dyes, is accomplished through various catalytic routes.[1] The efficiency of these routes is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalysts used in the primary synthesis methods for 4-ADPA, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.

Catalyst Performance in 4-ADPA Synthesis

The industrial production of 4-ADPA predominantly follows two major pathways: the condensation of aniline with nitrobenzene followed by hydrogenation, and the coupling of an aniline derivative with an aryl halide. The choice of catalyst is critical in both approaches to achieve high yield and selectivity.

Hydrogenation Catalysts for Nitro and Nitroso Intermediates

A prevalent industrial method involves the base-catalyzed condensation of aniline and nitrobenzene to produce 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (p-NDPA), which are subsequently hydrogenated to 4-ADPA.[2][3] The performance of various hydrogenation catalysts is summarized below.

CatalystSubstrateReaction ConditionsYield of 4-ADPASelectivityReference
Raney Nickel 4-Nitrosodiphenylamine90-110°C, up to 50 atm H₂HighHigh Purity (97-98%)[4]
1% Pt/Carbon 4-NDPA and p-NDPA mixture80°C, 150 psig H₂97%Not specified[2][5]
Palladium/Carbon 4-Nitrodiphenylamine and 4-Nitrosodiphenylamine80°C, 2.0 MPa H₂Not specified (100% conversion)99.4%[6]
Nickel on Silica-Alumina 4-Nitrosodiphenylamine80°C, up to 280 psig H₂Not specifiedNot specified[7]
Raney Ni-Al alloy and Al powder Crude mixture from aniline and nitrobenzene reaction80°C94%Not specified[8]
Cross-Coupling Catalysts

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, provide alternative routes to 4-ADPA intermediates.[1][9][10]

Reaction TypeCatalyst SystemSubstratesReaction ConditionsYieldReference
Buchwald-Hartwig Amination Pd(OAc)₂ / X-PhosAryl Halides and Amines100°C, MicrowaveGood to Excellent[11]
Ullmann Condensation Copper-basedAryl Halides and Phenols/AnilinesHigh temperatures (>210°C)Varies[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key synthetic steps.

Synthesis of 4-ADPA via Condensation and Hydrogenation

Step 1: Condensation of Aniline and Nitrobenzene In a typical procedure, aniline and nitrobenzene are added to a stirred mixture of an aqueous solution of a base like tetramethylammonium hydroxide and sodium hydroxide.[8] The reaction mixture is heated, for instance, to 80°C for a period of 2 hours.[8] The progress of the reaction and the relative yields of 4-nitrodiphenylamine (4-NDPA), 4-nitrosodiphenylamine (4-NODPA), and 4-ADPA can be monitored by gas chromatography (GC).[8]

Step 2: Catalytic Hydrogenation The crude reaction mixture from the condensation step can be directly used for hydrogenation.[8] Water is added to the mixture, followed by the gradual addition of a catalyst system, such as Raney Ni-Al alloy and aluminum powder.[8] The reaction is then stirred at an elevated temperature (e.g., 80°C) for several hours until the reduction of the nitro and nitroso groups to the amino group is complete, which can be verified by GC analysis.[8] The final product, 4-ADPA, is then isolated after filtration of the catalyst and purification.[8]

Synthesis of 4-ADPA via Hydrogenation of 4-Nitrosodiphenylamine

A solution of 4-nitrosodiphenylamine in a water-immiscible solvent like toluene/aniline is prepared.[4] This solution is transferred to a stirrer-equipped autoclave. A catalyst, such as aniline-moist Raney nickel, is added to the solution.[4] The mixture is then subjected to hydrogenation at a specific temperature and pressure (e.g., 100°C and 16 atm).[4] The reaction is complete when the theoretical amount of hydrogen has been consumed.[4] After cooling and venting the autoclave, the catalyst is filtered off, and the 4-aminodiphenylamine is isolated from the filtrate by distillation under reduced pressure.[4]

Visualizing the Workflow

A general experimental workflow for the synthesis and analysis of 4-aminodiphenylamine is depicted below.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Analysis reactant_node reactant_node process_node process_node analysis_node analysis_node product_node product_node Reactants Reactants (e.g., Aniline, Nitrobenzene) Catalyst Catalyst Addition Reactants->Catalyst 1. Reaction Catalytic Reaction (Condensation/Coupling) Catalyst->Reaction 2. Hydrogenation Hydrogenation Reaction->Hydrogenation 3. (if applicable) Filtration Catalyst Filtration Reaction->Filtration Hydrogenation->Filtration 4. Purification Purification (Distillation/Crystallization) Filtration->Purification 5. Analysis Product Analysis (GC, HPLC, NMR) Purification->Analysis 6. FinalProduct 4-Aminodiphenylamine Analysis->FinalProduct 7.

References

Efficacy of 4-Aminodiphenylamine sulfate as a dye precursor compared to other aromatic amines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, the selection of an appropriate dye precursor is paramount to achieving desired coloration, durability, and performance in the final product. Among the myriad of aromatic amines utilized in dye synthesis, 4-Aminodiphenylamine sulfate and its derivatives have emerged as significant intermediates. This guide provides a comparative analysis of the efficacy of this compound as a dye precursor against other common aromatic amines, supported by experimental data from various studies.

Executive Summary

This compound serves as a crucial building block in the synthesis of a variety of dyes, contributing to the production of vibrant and stable colors for the textile and printing industries[1]. Its derivatives, such as 4,4'-diaminodiphenylamine-2-sulfonic acid, have been investigated as alternatives to potentially carcinogenic precursors like benzidine. While direct head-to-head comparative studies with a wide range of aromatic amines are limited, existing research provides valuable insights into the performance of dyes derived from the 4-aminodiphenylamine structure. These dyes, particularly reactive dyes, have shown promising results in terms of fixation, exhaustion, and fastness properties on various fibers[2].

Performance Comparison of Aromatic Amine Dye Precursors

The efficacy of a dye precursor is determined by several factors, including the yield of the resulting dye, its color properties, and its fastness to various environmental factors such as light, washing, and rubbing. The following tables summarize available data on the performance of dyes derived from 4-aminodiphenylamine derivatives and other common aromatic amines.

Note: The data presented below is compiled from different studies and may not be directly comparable due to variations in experimental conditions, coupling components, and fabric types.

Table 1: Dye Yield and Application Performance

Dye PrecursorCoupling ComponentDye Yield (%)Exhaustion (%)Fixation (%)Fiber TypeReference
4,4'-diaminodiphenylamine-2-sulfonic acidH-acid and othersHigh (not specified)82-9191-96Cotton[2]
m-phenylenediamineVariousGood (not specified)--Nylon, Wool, Silk, Polyester[3]
p-AminophenolVarious54 (for one derivative)--Polyester, Nylon 6[4]
4-aminoacetophenone / p-phenylene diaminePhenolic derivativesGood (not specified)--Wool, Cotton[5]

Table 2: Color Fastness Properties

Dye PrecursorFiber TypeLight Fastness (Grade 1-8)Wash Fastness (Grade 1-5)Rubbing Fastness (Dry/Wet, Grade 1-5)Reference
4,4'-diaminodiphenylamine-2-sulfonic acidCotton6-74-54-5 / 4-5[2]
m-phenylenediamineMulti-fiberModerate to ExcellentModerate to ExcellentModerate to Excellent[6]
Substituted ArylaminesCottonGoodModerate to Good-[7]
Substituted ArylaminesNylon 6,6GoodPoor to Good-[7]
1-amino-2-naphthol-4-sulphonic acidNylonGood to Excellent (3-7)Good-[8]
Azo-anthraquinone derivativesCotton4-54+4+[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of dyes. Below are generalized experimental protocols for key processes cited in the literature.

Protocol 1: Synthesis of Azo Dyes from Aromatic Amines

This protocol outlines the fundamental two-step process for producing azo dyes: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.

1. Diazotization of the Aromatic Amine:

  • Dissolve the primary aromatic amine (e.g., this compound) in an acidic solution, typically hydrochloric acid or sulfuric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

  • Stir the mixture for a short period after the addition is complete. The completion of the reaction can be tested using starch-iodide paper to detect excess nitrous acid.

2. Azo Coupling:

  • Prepare a solution of the coupling component (e.g., a phenol, naphthol, or another aromatic amine) in an appropriate solvent. For phenols and naphthols, an alkaline solution (e.g., sodium hydroxide) is typically used. For coupling with amines, a slightly acidic medium is often employed.

  • Cool the coupling component solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • The azo dye will precipitate out of the solution. Continue stirring for a period to ensure complete reaction.

  • Isolate the dye by filtration, wash with cold water, and dry. The crude dye can be purified by recrystallization.

Protocol 2: Evaluation of Color Fastness to Washing (ISO 105-C06)

This standard procedure is used to determine the resistance of the color of textiles to domestic or commercial laundering.

  • A specimen of the dyed textile is attached to a specified adjacent fabric (multi-fiber fabric).

  • The composite sample is mechanically agitated in a soap solution under specified conditions of time and temperature in a laundering apparatus (e.g., a launder-o-meter).

  • After the washing cycle, the specimen is rinsed and dried.

  • The change in color of the dyed specimen and the degree of staining on the adjacent fabric are assessed using standard grey scales under controlled lighting conditions.

Protocol 3: Evaluation of Color Fastness to Rubbing (ISO 105-X12)

This method assesses the resistance of a textile's color to rubbing off and staining other materials.

  • A colored test specimen is rubbed with a dry and a wet white cotton cloth under specified pressure.

  • The rubbing is performed using a crockmeter for a set number of cycles.

  • The degree of color transfer from the test specimen to the white rubbing cloth is assessed by comparing the staining with the grey scale for staining.

Signaling Pathways and Experimental Workflows

The synthesis of azo dyes from aromatic amines follows a well-defined chemical reaction pathway. The following diagrams, generated using Graphviz, illustrate the key processes.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (e.g., this compound) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt + NaNO₂ + Acid NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt Acid Acid (HCl) 0-5°C Acid->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction CouplingComponent Coupling Component (e.g., Naphthol) CouplingComponent->AzoDye

Caption: General reaction pathway for azo dye synthesis.

ExperimentalWorkflow cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_testing Performance Testing cluster_analysis Data Analysis Precursor Select Aromatic Amine Precursor Synthesis Perform Azo Dye Synthesis Precursor->Synthesis Coupling Select Coupling Component Coupling->Synthesis Purification Isolate and Purify Dye Synthesis->Purification Dyeing Dye Textile Substrate Purification->Dyeing Yield Calculate Dye Yield Purification->Yield WashFastness Wash Fastness Test (ISO 105-C06) Dyeing->WashFastness RubFastness Rubbing Fastness Test (ISO 105-X12) Dyeing->RubFastness LightFastness Light Fastness Test Dyeing->LightFastness Comparison Compare Performance Metrics Yield->Comparison WashFastness->Comparison RubFastness->Comparison LightFastness->Comparison

References

Safety Operating Guide

Proper Disposal of 4-Aminodiphenylamine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides essential safety and logistical information for the proper disposal of 4-Aminodiphenylamine sulfate, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for mitigating risks to both personnel and the environment.

Key Safety and Hazard Information

This compound is a chemical that may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] It is also recognized as being harmful to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[2] The toxicological properties of this material have not been fully investigated, warranting a cautious approach to its handling and disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Appearance Dark blue powder
CAS Number 537-60-2 (for 4,4'-Diaminodiphenylamine Sulfate)
UN Number 3077 (for Environmentally hazardous substance, solid, n.o.s.)[3]
Hazard Class 9 (Miscellaneous dangerous substances and articles)[3]
Packing Group III[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical procedural task that must be conducted in accordance with institutional policies and local regulations. The following steps provide a direct, operational plan for its disposal.

Waste Identification and Segregation
  • Classify as Hazardous Waste: Due to its potential health hazards and environmental toxicity, this compound waste must be classified as hazardous.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions. Store it in a designated, clearly labeled, and compatible waste container.

Personal Protective Equipment (PPE)
  • Minimum PPE: Before handling the waste, ensure you are wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator should be worn to prevent inhalation.

Spill Management
  • Immediate Action: In the event of a spill, cordon off the area to prevent exposure.

  • Cleanup: Carefully sweep or vacuum up the spilled material. Avoid actions that could generate dust. Place the collected material into a suitable, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

Container Management
  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.

Final Disposal
  • Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: 4-Aminodiphenylamine Sulfate Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_cleanup Contain and Clean Up Spill; Collect Residue as Hazardous Waste spill_check->spill_cleanup Yes containerize Place in a Labeled, Compatible Hazardous Waste Container spill_check->containerize No spill_cleanup->containerize store Store in a Cool, Dry, Well-Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Aminodiphenylamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Aminodiphenylamine Sulfate, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed and may cause skin and eye irritation or an allergic skin reaction.[1][2][3] The toxicological properties of this substance have not been fully investigated.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side-shields or goggles.[3][4][5] A face shield is recommended if there is a risk of splashing.[3][5]Chemical-resistant gloves (e.g., Butyl rubber), lab coat or coveralls.[3][4][5][6]Use in a chemical fume hood or with local exhaust ventilation to minimize dust.[1] If ventilation is inadequate, a NIOSH-approved dust respirator is necessary.[3]
Working with Solutions Safety goggles and a face shield to protect against splashes.[3][5]Chemical-resistant gloves, lab coat, and a chemical-resistant apron.[3][6]Work in a well-ventilated area or a chemical fume hood.[1]
Cleaning Spills Safety goggles and a face shield.[3][5]Double-gloving with chemical-resistant gloves, disposable coveralls, and chemical-resistant boots.[7]For large spills, a full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) may be required.[2][7][8]

Step-by-Step Operational Plan for Safe Handling

2.1. Preparation and Handling

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1] An eyewash station and safety shower must be readily accessible.[1]

  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the handling area.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.[1]

    • Use a spatula for transfers.

    • Close the container tightly immediately after use.[1]

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • If heating is required, do so in a controlled manner and ensure adequate ventilation.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][5]

    • Do not eat, drink, or smoke in the laboratory.[3][5]

    • Clean the work area and any equipment used.

2.2. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Emergency Procedures

Table 2: First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[2][3][5] If skin irritation or a rash occurs, get medical advice.[5]
Inhalation Move the person to fresh air immediately.[1][2][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.

3.1. Spill Response

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Contain: For small spills, carefully sweep or vacuum up the material, avoiding dust generation.[1][5] Place the spilled material into a suitable, labeled container for disposal.[1][5]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials for disposal as hazardous waste.

  • PPE: Wear appropriate PPE, including respiratory protection, during the cleanup.[2]

3.2. Fire Response

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Avoid using a solid water stream as it may scatter the material.[5]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Plan

Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations.[5]

4.1. Waste Chemical Disposal

  • Collect all waste material (including spilled material and contaminated cleaning supplies) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

4.2. Empty Container Disposal

  • Thoroughly empty the container of all contents.[10]

  • Triple rinse the container with a suitable solvent.[10]

  • Collect the rinsate as hazardous chemical waste.[10]

  • Deface or remove the original label.[10]

  • Dispose of the rinsed container as non-hazardous waste, or as directed by your institution's safety office.[10]

Workflow for Handling and Disposal

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency start Start sds Review SDS start->sds ppe_on Don PPE sds->ppe_on weigh Weigh & Transfer in Fume Hood ppe_on->weigh solution Prepare Solution weigh->solution spill Spill Occurs weigh->spill wash Wash Hands & Area solution->wash waste Collect Chemical Waste solution->waste exposure Exposure Occurs solution->exposure store Store Chemical wash->store ppe_off Doff & Clean PPE store->ppe_off rinse Triple Rinse Empty Container store->rinse end_proc End ppe_off->end_proc dispose Dispose via Licensed Vendor waste->dispose rinse->dispose dispose->end_proc spill->waste exposure_action First Aid & Medical Attention exposure->exposure_action

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminodiphenylamine sulfate
Reactant of Route 2
4-Aminodiphenylamine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.